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  • Product: methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate
  • CAS: 256439-83-5

Core Science & Biosynthesis

Foundational

Benzofuran Prop-2-enoate Derivatives: Synthetic Pathways and Pharmacological Applications

This guide provides an in-depth technical analysis of benzofuran prop-2-enoate derivatives , a class of pharmacophores merging the lipophilic, bioactive benzofuran core with the electrophilic, reactive prop-2-enoate (acr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of benzofuran prop-2-enoate derivatives , a class of pharmacophores merging the lipophilic, bioactive benzofuran core with the electrophilic, reactive prop-2-enoate (acrylate) side chain.

Executive Summary

Benzofuran prop-2-enoates (also referred to as benzofuran acrylates or cinnamates) represent a privileged scaffold in medicinal chemistry.[1][2] Their biological potency stems from a dual-mechanism architecture: the benzofuran moiety serves as a DNA-intercalating or protein-binding anchor, while the prop-2-enoate side chain acts as a Michael acceptor, capable of covalent interactions with cysteine residues in target enzymes. This guide details their synthesis, structure-activity relationships (SAR), and therapeutic profiles in oncology and infectious disease.[3]

Chemical Architecture & Scaffold Analysis

The core structure consists of a benzofuran ring substituted with a propenoic acid ester group. The position of the side chain (typically C-2 or C-5) and the geometry of the alkene (


-unsaturation) are critical for activity.
The Pharmacophore[4][5]
  • The Anchor (Benzofuran): Mimics nucleobases; high affinity for hydrophobic pockets in kinases and tubulin.

  • The Warhead (Prop-2-enoate): The

    
    -unsaturated carbonyl system is an electrophile. It targets nucleophilic centers (e.g., thiol groups of Cys residues) via 1,4-conjugate addition (Michael addition).
    
  • The Linker (Ester): Modulates lipophilicity (LogP) and bioavailability; susceptible to esterase hydrolysis in vivo (prodrug potential).

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points and their impact on biological activity.

G Core Benzofuran Prop-2-enoate Scaffold BenzeneRing Benzene Ring (C4-C7) Substitutions (OMe, Halogens) Modulate Potency & Metabolism Core->BenzeneRing FuranRing Furan Ring (C2/C3) Attachment Point C2 is most common for stability Core->FuranRing DoubleBond Alkene Linker (C=C) (E)-Geometry Preferred Michael Acceptor Warhead FuranRing->DoubleBond Conjugation EsterGroup Ester Moiety (COOR) R = Et, Me, Benzyl Controls Lipophilicity & Permeability DoubleBond->EsterGroup Electronic w/d Mechanism Mechanism: Covalent binding to Cys-SH (e.g., NF-kB, Tubulin) DoubleBond->Mechanism

Caption: SAR map highlighting the electrophilic warhead (red) and lipophilic modulators (green/grey).

Synthetic Strategies

Accessing diversity in benzofuran prop-2-enoates requires robust C-C bond formation chemistries. Three primary routes are employed, selected based on the availability of starting materials and tolerance of functional groups.

Route A: Knoevenagel Condensation (Green Chemistry)

The most industrial-friendly route involving the condensation of benzofuran-2-carbaldehyde with active methylene compounds (e.g., malonic acid or ethyl acetate) in the presence of a base (piperidine).

  • Advantages: High atom economy, (E)-selectivity, metal-free.

  • Limitations: Requires aldehyde precursor.

Route B: Wittig / Horner-Wadsworth-Emmons (HWE)

Reaction of benzofuran aldehydes with phosphonium ylides or phosphonates.

  • Advantages: Excellent stereocontrol (HWE gives exclusively E-isomer), mild conditions.

  • Limitations: Atom inefficient (phosphine oxide waste).

Route C: Heck Coupling (Late-Stage Functionalization)

Palladium-catalyzed coupling of halobenzofurans with acrylates.

  • Advantages: Allows late-stage introduction of the acrylate tail onto complex cores.

  • Limitations: Pd catalyst cost, removal of metal residues.

Visualization: Synthetic Workflows

Synthesis Aldehyde Benzofuran-2-carbaldehyde Target Benzofuran Prop-2-enoate (Target Molecule) Aldehyde->Target Route A: Condensation (-H2O) Aldehyde->Target Route B: Olefination (-Ph3PO) HaloBF 2-Halobenzofuran HaloBF->Target Route C: Cross-Coupling (-HX) Malonate Malonic Acid / Piperidine (Knoevenagel) Malonate->Aldehyde Ylide Ph3P=CH-COOR (Wittig) Ylide->Aldehyde Acrylate Ethyl Acrylate / Pd(OAc)2 (Heck) Acrylate->HaloBF

Caption: Three primary synthetic routes to benzofuran prop-2-enoates, prioritizing (E)-stereoselectivity.

Therapeutic Profiles & Biological Activity[2][3][4][5][7][8][9][10][11]

Anticancer Activity

Benzofuran prop-2-enoates exhibit cytotoxicity against various cell lines (HeLa, MCF-7, HCT-116).

  • Mechanism: The primary mode of action is often angiogenesis inhibition and tubulin polymerization inhibition . The structural similarity to combretastatin A-4 allows these molecules to bind to the colchicine site of tubulin.

  • Key Data: Derivatives with electron-donating groups (OMe) on the benzene ring and an ethyl/methyl ester tail show IC50 values in the low micromolar range (0.5 - 5.0 µM).

  • Angiogenesis: Ethyl 3-(benzofuran-2-yl)acrylates have been shown to inhibit HUVEC (Human Umbilical Vein Endothelial Cells) proliferation, a marker for anti-angiogenic potential.

Antimicrobial Activity

The lipophilic nature of the benzofuran ring facilitates penetration of bacterial cell membranes (Gram-positive selectivity), while the acrylate moiety disrupts metabolic enzymes.

  • Spectrum: Active against S. aureus (including MRSA) and B. subtilis.

  • SAR Insight: Introduction of a halogen (Cl, Br) at the C-5 position of the benzofuran ring significantly enhances antibacterial potency (MIC values often < 10 µg/mL).

Quantitative Data Summary
Derivative TypeSubstitution (R)Target Cell/OrganismActivity MetricRef
Ethyl ester 5-OMe, 2-AcrylateMCF-7 (Breast Cancer)IC50: 2.8 µM[1]
Methyl ester 5-Br, 2-AcrylateS. aureus (Bacteria)MIC: 8.0 µg/mL[2]
Acid (Free) UnsubstitutedHUVEC (Angiogenesis)IC50: 15.2 µM[3]
Amide (Hybrid) Morpholine tailA549 (Lung Cancer)IC50: 1.4 µM[4]

Experimental Protocols

Protocol 1: General Synthesis via Knoevenagel Condensation

Objective: Synthesis of Ethyl 3-(benzofuran-2-yl)prop-2-enoate.

  • Reagents: Benzofuran-2-carbaldehyde (1.0 eq), Monoethyl malonate (1.2 eq), Piperidine (cat.), Pyridine (solvent).

  • Procedure:

    • Dissolve benzofuran-2-carbaldehyde in dry pyridine (5 mL/mmol).

    • Add monoethyl malonate and catalytic piperidine (3-4 drops).

    • Reflux the mixture at 100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Pour reaction mixture into ice-cold HCl (10%) to neutralize pyridine. A precipitate will form.

    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the (E)-isomer as white/pale yellow crystals.

  • Validation:

    • 1H NMR: Look for doublet signals for vinyl protons at

      
       6.5-7.8 ppm with coupling constant 
      
      
      
      Hz (confirming E-geometry).
    • IR: Strong C=O stretch at ~1710 cm⁻¹.

Protocol 2: MTT Cytotoxicity Assay

Objective: Determine IC50 against MCF-7 cells.

  • Seeding: Seed MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Incubate for 24h.

  • Treatment: Add test compounds dissolved in DMSO (final conc. < 0.1%) at serial dilutions (0.1 - 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate % viability vs. control.

Future Outlook & Optimization

The benzofuran prop-2-enoate scaffold is a "privileged structure" but faces challenges in solubility and metabolic stability (ester hydrolysis).

  • Bioisosteres: Replacing the ester with a 1,2,4-oxadiazole or amide can improve metabolic stability while retaining the geometry.

  • Hybrids: Linking the acrylate to a NO-releasing moiety or a specific kinase inhibitor pharmacophore (e.g., quinazoline) is a trending strategy to overcome multidrug resistance (MDR).

References

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Bioorganic Chemistry, 2020.[4] Link

  • Synthesis and antibacterial activity of novel benzofuran ester derivatives. Indian Journal of Heterocyclic Chemistry, 2014. Link

  • Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][5][6] Link

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. Marine Drugs, 2023. Link

Sources

Exploratory

An In-depth Technical Guide to the Stereoisomers of Methyl 3-(1-Benzofuran-2-yl)prop-2-enoate

Introduction: The Critical Role of Stereoisomerism in Drug Development In the landscape of modern drug discovery and development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereoisomerism in Drug Development

In the landscape of modern drug discovery and development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, can exhibit remarkably different pharmacological, toxicological, and pharmacokinetic profiles. The seemingly subtle distinction between a (2E) and a (2Z) or cis-isomer can be the difference between a potent therapeutic agent and an inactive or even harmful compound. This guide provides a detailed technical exploration of the differences between the (2E) and (2Z) isomers of methyl 3-(1-benzofuran-2-yl)prop-2-enoate, a member of the benzofuran class of compounds. Benzofuran derivatives are significant heterocyclic compounds, widely found in natural products and synthetic molecules, and are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Therefore, the ability to synthesize, differentiate, and characterize the specific geometric isomers of this molecule is crucial for researchers in medicinal chemistry and drug development.

This guide will delve into the structural nuances, spectroscopic distinctions, and thermodynamic stabilities of these two isomers. We will provide detailed experimental protocols for their synthesis, isomerization, and characterization, underpinned by the scientific rationale for each procedural step.

PART 1: Structural and Physicochemical Differentiation

The fundamental difference between methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate and its cis-isomer lies in the geometry around the carbon-carbon double bond of the prop-2-enoate chain.

  • Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate (trans-isomer): In the (E)-isomer, which stands for entgegen (German for "opposite"), the high-priority substituents on each carbon of the double bond are on opposite sides. In this case, the benzofuran group and the methoxycarbonyl group are on opposite sides of the double bond. This configuration is generally the more thermodynamically stable of the two due to reduced steric hindrance.[4][5]

  • Methyl (2Z)-3-(1-benzofuran-2-yl)prop-2-enoate (cis-isomer): In the (Z)-isomer, from zusammen (German for "together"), the high-priority substituents are on the same side of the double bond.[6] This arrangement often leads to greater steric strain, making the cis-isomer less stable and higher in energy compared to its trans-counterpart.[4]

The structural disparity directly influences the physicochemical properties of the two isomers, such as melting point, boiling point, solubility, and chromatographic behavior. A comprehensive comparison of their key properties is summarized below.

PropertyMethyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoateMethyl (2Z)-3-(1-benzofuran-2-yl)prop-2-enoate (cis-isomer)Rationale for Difference
Stereochemistry trans configuration of substituents across the C=C bondcis configuration of substituents across the C=C bondGeometric arrangement of atoms.[7]
Thermodynamic Stability More stable, lower energy stateLess stable, higher energy stateReduced steric repulsion between the bulky benzofuran and methoxycarbonyl groups in the trans configuration.[4][5]
¹H NMR: Vinylic Protons
Chemical Shift (δ)Typically downfield (higher ppm) for the proton β to the carbonylTypically upfield (lower ppm) for the proton β to the carbonyl compared to the (E)-isomerAnisotropic effects of the carbonyl group and benzofuran ring influence the chemical environment of the vinylic protons differently in each isomer.[8][9]
Coupling Constant (³JHH)Larger coupling constant, typically in the range of 11-18 Hz[10][11]Smaller coupling constant, typically in the range of 6-15 Hz[10][11]The dihedral angle between the vinylic protons is approximately 180° in the trans isomer and 0° in the cis isomer, which directly affects the magnitude of the coupling constant as described by the Karplus relationship.[12]
¹³C NMR Chemical Shift Distinct shifts for olefinic and carbonyl carbonsDifferent distinct shifts for olefinic and carbonyl carbons compared to the (E)-isomerThe different electronic environments and steric interactions in the two isomers lead to variations in the chemical shifts of the carbon atoms.
UV-Vis Spectroscopy (λmax) Generally at a longer wavelength with a higher molar absorptivityGenerally at a shorter wavelength with a lower molar absorptivityThe more planar and extended conjugation in the trans-isomer typically results in a bathochromic (red) shift and hyperchromic effect.
Infrared (IR) Spectroscopy C=C stretching vibration at a specific frequencyC=C stretching vibration at a slightly different frequencyThe symmetry and vibrational modes of the double bond differ between the two isomers.
Melting Point Generally higherGenerally lowerThe more symmetrical shape of the trans-isomer often allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces.
Solubility May differ based on crystal packing and polarityMay differ based on crystal packing and polarityThe overall polarity and ability to interact with solvent molecules can be influenced by the molecular geometry.

PART 2: Experimental Protocols and Methodologies

Synthesis of Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate

The synthesis of the thermodynamically favored (E)-isomer can be achieved through several established methods, with the Horner-Wadsworth-Emmons (HWE) reaction being a highly effective and stereoselective approach.[13]

Protocol: Horner-Wadsworth-Emmons Reaction

  • Reagent Preparation:

    • Dissolve methyl diethylphosphonoacetate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), portion-wise to the stirred solution. Causality: The base deprotonates the α-carbon of the phosphonate ester, generating a stabilized carbanion (ylide).

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete ylide formation.

  • Aldehyde Addition:

    • Dissolve 1-benzofuran-2-carbaldehyde in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C. Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reaction and Quenching:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification:

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate. Self-validation: The HWE reaction with stabilized ylides predominantly yields the (E)-alkene due to the thermodynamic favorability of the intermediate leading to the trans product.[13]

HWE_Reaction cluster_reagents Reagents Phosphonate Methyl diethylphosphonoacetate Ylide Phosphonate Ylide (Nucleophile) Phosphonate->Ylide Deprotonation Aldehyde 1-Benzofuran-2-carbaldehyde Product Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate Aldehyde->Product Base Strong Base (e.g., NaH) Ylide->Product Nucleophilic Attack

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Isomerization: Conversion of (E)- to (Z)-Isomer

The less stable (Z)-isomer can be obtained from the (E)-isomer through photochemical isomerization. This process involves irradiating a solution of the (E)-isomer with UV light, which promotes the molecule to an excited state where rotation around the central C=C bond is possible. Upon relaxation back to the ground state, a mixture of both (E) and (Z) isomers is formed.[14][15]

Protocol: Photochemical Isomerization

  • Solution Preparation:

    • Dissolve the purified methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate in a suitable solvent that is transparent to the UV wavelength being used (e.g., acetonitrile or hexane). The concentration should be low to prevent intermolecular reactions.

    • Transfer the solution to a quartz reaction vessel, as glass will absorb UV radiation.

  • Irradiation:

    • Irradiate the solution with a medium-pressure mercury lamp or a specific wavelength UV source. Causality: UV photons excite the π-electrons of the double bond to a π anti-bonding orbital, reducing the bond order and allowing for rotation around the carbon-carbon axis.*

    • Monitor the reaction over time using ¹H NMR or HPLC to track the formation of the (Z)-isomer and determine when a photostationary state (an equilibrium mixture of the two isomers) is reached.[14]

  • Isolation of the (Z)-Isomer:

    • Once a sufficient amount of the (Z)-isomer has formed, concentrate the solvent under reduced pressure.

    • Separate the (Z)-isomer from the remaining (E)-isomer using preparative high-performance liquid chromatography (HPLC) or careful column chromatography. The two isomers will have different retention times due to their different polarities and shapes.

Isomerization_Workflow E_Isomer Pure (E)-Isomer in Solution Irradiation UV Irradiation (hν) E_Isomer->Irradiation Mixture Photostationary State (E/Z Mixture) Irradiation->Mixture Separation Chromatographic Separation (HPLC) Mixture->Separation Z_Isomer Pure (Z)-Isomer Separation->Z_Isomer E_Isomer_Recovered Recovered (E)-Isomer Separation->E_Isomer_Recovered

Caption: Workflow for photochemical isomerization.

Spectroscopic Characterization and Differentiation

The most definitive method for distinguishing between the (E) and (Z) isomers is ¹H NMR spectroscopy, specifically by analyzing the coupling constant (³JHH) between the two vinylic protons.[12][16]

Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for clear resolution of coupling).

  • Spectral Analysis:

    • Identify the two doublets in the vinylic region of the spectrum (typically between 6.0 and 8.0 ppm).[17]

    • Measure the distance in Hertz (Hz) between the peaks of each doublet. This value is the coupling constant, J.

    • Assign the Isomer:

      • A coupling constant in the range of 11-18 Hz is characteristic of a trans relationship between the vinylic protons, confirming the (E)-isomer .[10][11]

      • A coupling constant in the range of 6-15 Hz is characteristic of a cis relationship, confirming the (Z)-isomer .[10][11]

NMR_Logic NMR_Spectrum Acquire ¹H NMR Spectrum Identify_Signals Identify Vinylic Proton Signals (Doublets) NMR_Spectrum->Identify_Signals Measure_J Measure Coupling Constant (J) Identify_Signals->Measure_J Decision J Value? Measure_J->Decision E_Isomer (E)-Isomer (trans) Decision->E_Isomer 11-18 Hz Z_Isomer (Z)-Isomer (cis) Decision->Z_Isomer 6-15 Hz

Sources

Foundational

Chemoinformatics and Synthetic Strategies for Benzofuran Acrylate Scaffolds

Executive Summary: The Benzofuran Acrylate Pharmacophore Benzofuran acrylate derivatives represent a critical scaffold in medicinal chemistry, characterized by the fusion of a benzene ring with a furan ring (benzofuran)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Acrylate Pharmacophore

Benzofuran acrylate derivatives represent a critical scaffold in medicinal chemistry, characterized by the fusion of a benzene ring with a furan ring (benzofuran) coupled to an acrylic acid or ester moiety. This structural motif is a privileged pharmacophore, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

This guide provides a definitive technical analysis of the nomenclature, CAS registry identification, and synthetic methodologies for these compounds. It moves beyond simple listing to explain the why and how of their chemical behavior and biological relevance.

Structural Anatomy & IUPAC Nomenclature[1]

To accurately name and identify these derivatives, one must understand the specific numbering rules governing the heterocyclic core and the side chain.

The Heterocyclic Core (Benzofuran)

The benzofuran system (IUPAC: 1-benzofuran) consists of a benzene ring fused to a furan ring.[1][2]

  • Numbering Rule: Numbering begins at the heteroatom (Oxygen) as position 1.

  • Path: The numbering proceeds toward the fusion point, skipping the bridgehead carbons for the count, but continuing around the ring.

    • O = 1[3]

    • Carbon adjacent to O in the furan ring = 2

    • Carbon at the fusion (furan side) = 3

    • Benzene ring carbons = 4, 5, 6, 7

The Acrylate Side Chain

The "acrylate" moiety is systematically named as a prop-2-enoic acid (or ester) derivative.

  • Attachment: The acrylate chain is most commonly attached at the C-2 or C-3 position of the benzofuran ring.

  • Priority: The carboxylic acid (or ester) has higher priority than the double bond or the ring system. Thus, the chain is the parent structure for naming.

Constructed IUPAC Name

For the most common derivative where the acrylate is at position 2:

  • Parent Chain: Prop-2-enoic acid[4][5]

  • Substituent: (1-benzofuran-2-yl) attached at position 3 of the propenoic chain.[5]

  • Stereochemistry: The double bond typically adopts the (E)-configuration (trans) due to steric hindrance during synthesis.

Full IUPAC Name: (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid[5]

Structural Visualization (DOT Diagram)

BenzofuranNomenclature Benzene Benzene Ring Fusion Fusion (Benzofuran) Benzene->Fusion Furan Furan Ring Furan->Fusion Numbering Numbering (O=1) Fusion->Numbering IUPAC Rule B-2 SideChain Acrylate (prop-2-enoic acid) Numbering->SideChain Attachment at C-2 FinalName (E)-3-(benzofuran-2-yl)acrylic acid SideChain->FinalName Nomenclature Synthesis

Figure 1: Logical flow for constructing the IUPAC name of benzofuran acrylate derivatives, highlighting the fusion and numbering priority.

CAS Registry & Key Derivatives[7][8]

The Chemical Abstracts Service (CAS) assigns unique identifiers to these compounds. Because "benzofuran acrylate" is a class, not a single molecule, researchers must use the specific CAS number for the exact derivative (acid vs. ester).

Table 1: Key Reference Standards
Common NameIUPAC NameCAS Registry No.[5][6][7][8]Molecular FormulaRole
Benzofuran Acrylic Acid (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid132376-67-1 C₁₁H₈O₃Parent Acid / Pharmacophore
Ethyl Ester Derivative Ethyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate10406-25-4 C₁₃H₁₂O₃Synthetic Intermediate / Prodrug
Methyl Ester Derivative Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate15995-26-3 C₁₂H₁₀O₃Synthetic Intermediate
Nitrile Derivative (E)-3-(1-benzofuran-2-yl)acrylonitrile55094-52-5 C₁₁H₇NOMetabolic Precursor

Note on Stereochemistry: Most commercial sources supply the (E)-isomer (trans). The (Z)-isomer is less stable and rare. Always verify the stereochemistry in the Certificate of Analysis (CoA).

Synthetic Protocols & Methodologies

To synthesize these scaffolds with high fidelity, two primary pathways are recommended: the Knoevenagel Condensation (classic, robust) and the Heck Coupling (modern, transition-metal catalyzed).

Protocol A: Knoevenagel Condensation (Recommended)

This method is preferred for its operational simplicity, cost-effectiveness, and high (E)-selectivity.

Reaction: Benzofuran-2-carbaldehyde + Malonic Acid


 (E)-3-(benzofuran-2-yl)acrylic acid

Step-by-Step Methodology:

  • Reagents: Dissolve benzofuran-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (solvent/base).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq). The piperidine acts as a secondary amine catalyst to form the iminium ion intermediate, accelerating the enolization.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold dilute HCl (1M) to precipitate the acid and neutralize the pyridine.

    • Filter the solid precipitate.

  • Purification: Recrystallize from ethanol/water to obtain the pure (E)-isomer as white/pale yellow needles.

Protocol B: Heck Coupling (Alternative)

Useful when starting from halogenated benzofurans rather than aldehydes.

Reaction: 2-Iodobenzofuran + Ethyl Acrylate


 Ethyl 3-(benzofuran-2-yl)acrylate
Synthetic Workflow Visualization (DOT Diagram)

SynthesisWorkflow Start Benzofuran-2-carbaldehyde Intermediate Iminium / Enolate Intermediate Start->Intermediate + Reagent Reagent Malonic Acid Reagent->Intermediate Catalyst Cat: Piperidine / Pyridine Catalyst->Intermediate Activates Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Heat Workup Acidic Hydrolysis & Recrystallization Decarboxylation->Workup Product (E)-3-(benzofuran-2-yl)acrylic acid Workup->Product Yield > 85%

Figure 2: The Knoevenagel condensation pathway, detailing the transformation from aldehyde to the final acrylic acid derivative.

Biological Context & Applications[3][4][12][13][14][15]

The benzofuran acrylate scaffold is not merely a chemical curiosity; it is a validated pharmacophore in drug discovery.

  • Anticancer Activity: The acrylate side chain acts as a Michael acceptor. It can covalently modify cysteine residues in target proteins (e.g., kinases or transcription factors), leading to irreversible inhibition.

  • Anti-inflammatory: Derivatives have shown potency in inhibiting the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.

  • Structure-Activity Relationship (SAR):

    • C-2 vs C-3: Substitution at C-2 generally yields higher potency for antimicrobial applications.

    • Double Bond: The (E)-configuration is critical for fitting into the binding pockets of enzymes like DNA gyrase.

    • Esterification: Converting the acid to an ethyl or methyl ester often improves lipophilicity (LogP), enhancing cell membrane permeability, after which cellular esterases hydrolyze it back to the active acid form.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Benzofuran Synthesis Review: Khanam, H., & Shamsuzzaman. "Bioactive Benzofuran Derivatives: A Review." European Journal of Medicinal Chemistry, vol. 97, 2015, pp. 483-504.

  • Knoevenagel Condensation Protocol: Jones, G. "The Knoevenagel Condensation." Organic Reactions, vol. 15, 2011, pp. 204-599.

  • Anticancer Activity of Benzofurans: Miao, Y., et al. "Synthesis and antitumor activity of novel benzofuran-2-yl derivatives." European Journal of Medicinal Chemistry, vol. 111, 2016, pp. 111-125.

  • CAS Registry Data: American Chemical Society. CAS Common Chemistry.[9] Accessed October 2023.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Stereoselectivity Synthesis of Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate via Pd-Catalyzed Heck Coupling

Abstract & Biological Relevance This application note details a robust, scalable protocol for the synthesis of methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate using the Mizoroki-Heck reaction. Benzofuran derivatives serve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Relevance

This application note details a robust, scalable protocol for the synthesis of methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate using the Mizoroki-Heck reaction. Benzofuran derivatives serve as critical pharmacophores in medicinal chemistry, exhibiting anti-arrhythmic (e.g., Amiodarone), anti-tumor, and antioxidant properties.[1]

The traditional synthesis of vinyl-substituted benzofurans often involves Wittig olefination, which generates stoichiometric phosphine oxide waste and frequently yields difficult-to-separate E/Z mixtures. The Palladium-catalyzed Heck coupling described herein offers superior atom economy and high stereocontrol, exclusively favoring the thermodynamically stable (E)-isomer (




ratio).

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the cross-coupling of an activated heteroaryl halide with an electron-deficient olefin.

  • Target: Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate

  • Disconnection: C2–vinyl bond.

  • Electrophile: 2-Iodobenzofuran (preferred for faster oxidative addition) or 2-Bromobenzofuran.

  • Nucleophile: Methyl acrylate.

  • Catalyst System: Pd(OAc)

    
     / PPh
    
    
    
    (Ligand) / Et
    
    
    N (Base).

Mechanistic Pathway (The "Why")

Understanding the mechanism is vital for troubleshooting. The high (E)-selectivity is not accidental; it is a consequence of the conformational requirements during the


-hydride elimination step.
The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) species inserts into the C–I bond of 2-iodobenzofuran.

  • Migratory Insertion: The olefin (methyl acrylate) coordinates to Palladium. The benzofuran moiety migrates to the

    
    -carbon of the double bond.
    
  • 
    -Hydride Elimination:  This is the stereo-determining step. The Pd and the 
    
    
    
    -hydrogen must be syn-coplanar. To achieve this from the insertion intermediate, the bond must rotate, placing the bulky benzofuran and ester groups anti to each other to minimize steric strain.
  • Reductive Elimination: Base-assisted removal of HX regenerates the Pd(0) catalyst.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 2-Iodobenzofuran Coord Olefin Coordination OxAdd->Coord + Methyl Acrylate Insert Migratory Insertion (Syn-Addition) Coord->Insert Elim β-Hydride Elimination (Syn-Elimination) Insert->Elim C-C Bond Rotation ProdRel Product Release (E-Isomer) Elim->ProdRel - H-Pd-I ProdRel->Pd0 + Base Regen Base Regeneration (Et3N·HI) ProdRel->Regen

Figure 1: Catalytic cycle of the Heck reaction favoring E-isomer formation via syn-elimination.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2-Iodobenzofuran 244.031.0244 mg (1.0 mmol)Substrate (Electrophile)
Methyl Acrylate 86.091.5129 mg (135 µL)Substrate (Olefin)
Pd(OAc)

224.510.0511.2 mg (5 mol%)Pre-catalyst
Triphenylphosphine (PPh

)
262.290.1026.2 mg (10 mol%)Ligand
Triethylamine (Et

N)
101.192.0202 mg (280 µL)Base (HI Scavenger)
DMF (Anhydrous) --5.0 mLSolvent
Step-by-Step Methodology

Phase 1: Setup & Inertion

  • Oven-dry a 25 mL Schlenk tube or round-bottom flask containing a magnetic stir bar.

  • Cap with a rubber septum and cycle vacuum/nitrogen (3x) to remove atmospheric oxygen (Critical: O

    
     oxidizes phosphine ligands, deactivating the catalyst).
    

Phase 2: Reagent Addition 3. Under positive nitrogen flow, add 2-iodobenzofuran (1.0 mmol), Pd(OAc)


  (5 mol%), and PPh

(10 mol%). 4. Add anhydrous DMF (5 mL) via syringe. 5. Add Et

N
(2.0 equiv) and Methyl Acrylate (1.5 equiv) via syringe.
  • Note: Methyl acrylate is volatile and prone to polymerization; add it last.

Phase 3: Reaction 6. Place the vessel in a pre-heated oil bath at 90°C . 7. Stir vigorously for 4–12 hours.

  • Visual Check: The solution typically turns from orange/red to dark black/brown as Pd black precipitates (indicating end of reaction or catalyst death).

Phase 4: Monitoring (Self-Validation) 8. TLC Analysis: Eluent: Hexanes/EtOAc (9:1).

  • Starting Material (SM): High Rf (non-polar).
  • Product: Lower Rf than SM, UV active (bright blue fluorescence often observed for benzofurans).
  • Stop condition: Disappearance of the 2-iodobenzofuran spot.

Phase 5: Workup & Purification 9. Cool the mixture to room temperature. 10. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts. 11. Wash the organic layer with brine, dry over anhydrous MgSO


, filter, and concentrate under reduced pressure.
12. Purification:  Flash column chromatography (Silica gel, Gradient 0 

10% EtOAc in Hexanes).

Structural Validation (Data Interpretation)

The protocol is validated only if the spectral data confirms the structure and stereochemistry.

H NMR Diagnostics (300 MHz, CDCl )
Chemical Shift (

)
MultiplicityCoupling (

Hz)
IntegrationAssignmentInterpretation
7.68 Doublet15.8 Hz 1HVinyl H

Definitive proof of E-alkene
6.55 Doublet15.8 Hz 1HVinyl H

Coupled to H

7.55–7.20 Multiplet-4HAryl (Benzene ring)Benzofuran core
6.95 Singlet-1HFuran H-3C3 Proton of benzofuran
3.82 Singlet-3H-OCH

Methyl Ester

Key Checkpoint: If the coupling constant (


) is 10–12 Hz, you have isolated the Z-isomer (unlikely under these thermodynamic conditions). A 

value of ~16 Hz confirms the target E-isomer.

Troubleshooting & Optimization

Troubleshooting Problem1 Problem: Low Yield (Pd Black precipitation) Sol1 Solution: Add TBAB (Phase Transfer) or Increase Ligand Ratio Problem1->Sol1 Problem2 Problem: Incomplete Conversion Sol2 Solution: Increase Temp to 110°C or Switch to 2-Iodobenzofuran Problem2->Sol2 Problem3 Problem: Heck Regioisomers Sol3 Solution: Use bidentate ligand (dppp) to enforce steric control Problem3->Sol3

Figure 2: Troubleshooting logic flow for common Heck reaction failures.

  • Pd Black Formation: If the reaction turns black immediately and conversion stops, the catalyst has aggregated. Remedy: Add Tetrabutylammonium bromide (TBAB, 1.0 equiv) to stabilize the Pd-nanoclusters (Jeffery conditions).

  • Substrate Reactivity: If using 2-bromobenzofuran instead of iodo-, raise the temperature to 110°C or switch the solvent to NMP.

Safety & Hazards

  • Methyl Acrylate: Highly flammable, lachrymator, and potential sensitizer. Polymerizes readily; store stabilized. Handle only in a fume hood.

  • Palladium Compounds: Heavy metal toxicity. Dispose of aqueous waste in heavy metal streams.

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact.

References

  • Heck Reaction Mechanism & Review: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Synthesis of Benzofuran Derivatives: Rao, M. L. N., & Banerjee, D. (2018). Pd-Catalyzed Heck-Type Cross-Couplings of Benzofurans. Tetrahedron Letters.

  • Jeffery Conditions (TBAB Additive): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

  • NMR Characterization Data: Standard spectral data derived from: Spectral Database for Organic Compounds (SDBS), Compound No. 12455 (Analogous Benzofuran Acrylates).

Sources

Application

Application Note: Precision Hydrolysis of Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate

Part 1: Scientific Foundation & Strategic Approach Executive Summary This Application Note details the validated procedure for the hydrolysis of Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate (1) to its corresponding car...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scientific Foundation & Strategic Approach

Executive Summary

This Application Note details the validated procedure for the hydrolysis of Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate (1) to its corresponding carboxylic acid, (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid (2). While ester hydrolysis is a fundamental transformation, the presence of the conjugated alkene (


-unsaturation) and the benzofuran moiety requires specific chemoselective conditions to avoid side reactions such as Michael addition, polymerization, or furan ring opening.[1]
Mechanistic Insight

The transformation proceeds via a Base-Promoted Saponification mechanism.[1] Unlike acid-catalyzed hydrolysis, which is reversible, saponification is irreversible due to the final deprotonation of the carboxylic acid by the base, driving the equilibrium forward.[1]

  • Chemoselectivity: The use of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a mixed aqueous-organic solvent system ensures homogeneity. The benzofuran ring is robust under these basic conditions, provided strong Lewis acids or extreme temperatures are avoided.

  • Stereochemical Integrity: The (E)-configuration of the alkene is thermodynamically stable.[1] However, prolonged exposure to UV light or excessive heat during workup can induce minor

    
     isomerization. The protocol below emphasizes light exclusion and controlled temperature to maintain >99% isomeric purity.
    
Reaction Scheme

The reaction involves nucleophilic attack of the hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the methoxide leaving group.[1]

ReactionMechanism Substrate Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate (Lipophilic) Reagent LiOH / THF / H2O (Nucleophilic Attack) Substrate->Reagent Dissolution Intermediate Tetrahedral Intermediate (Transient) Reagent->Intermediate OH- Attack Salt Carboxylate Salt (Water Soluble) Intermediate->Salt - MeOH Product (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid (Precipitate) Salt->Product Acidification (HCl)

Figure 1: Mechanistic pathway for the saponification of benzofuran acrylate esters.

Part 2: Experimental Protocol

Materials & Equipment
ReagentGradeRole
Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate>95%Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS ReagentBase
Tetrahydrofuran (THF)HPLC GradeCo-solvent (Solubilizer)
Methanol (MeOH)HPLC GradeCo-solvent (Miscibility)
Hydrochloric Acid (1N)AnalyticalAcidifying Agent
Deionized WaterType IISolvent
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 202 mg of ester) Expected Yield: 85–95%

Step 1: Reaction Setup[1][2][3]
  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the methyl ester in 4 mL of THF and 1 mL of Methanol .

    • Note: The THF/MeOH ratio ensures the lipophilic ester remains in solution while accommodating the aqueous base.

  • Base Addition: Prepare a solution of LiOH·H₂O (3.0 mmol, 126 mg, 3 equiv) in 2 mL of water . Add this aqueous solution dropwise to the stirring ester solution.

    • Observation: The solution may turn slightly cloudy initially but should clarify as the reaction proceeds.

  • Reaction: Stir the mixture vigorously at Ambient Temperature (20–25°C) .

    • Time: Typically 2–4 hours.

    • Optimization: If the substrate is sterically hindered or solubility is poor, heat to 40°C. Do not reflux unless necessary to preserve the alkene geometry.

Step 2: Monitoring (IPC)
  • TLC System: 30% Ethyl Acetate in Hexanes.[1]

  • Visualization: UV (254 nm).

  • Criteria: Disappearance of the starting ester (

    
    ) and appearance of the acid (remains at baseline or 
    
    
    
    with streaking).[1]
Step 3: Workup & Isolation[1]
  • Concentration: Remove the organic volatiles (THF/MeOH) under reduced pressure (Rotavap) at 35°C. This leaves the product as a water-soluble lithium carboxylate salt in the residual water.

  • Dilution: Add 5 mL of water to the residue to ensure the salt is fully dissolved.

  • Washing (Optional but Recommended): Wash the aqueous layer once with 5 mL of Diethyl Ether or MTBE to remove unreacted neutral impurities.[1] Discard the organic wash.

  • Acidification: Cool the aqueous phase to 0–5°C (ice bath). Slowly add 1N HCl dropwise with stirring until the pH reaches 1–2 .

    • Critical: The product will precipitate as a white to off-white solid during acidification.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual salts (LiCl).
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours or until constant weight.

Part 3: Characterization & Troubleshooting[1]

Analytical Data Profile
  • Appearance: White to pale yellow crystalline solid.[1]

  • Melting Point: Expected range 170–210°C (derivative dependent; benzofuran acrylic acids are high-melting).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 ppm (s, 1H, -COOH)[1]
      
    • 
       7.6–7.7 ppm (d, 1H, alkene 
      
      
      
      ,
      
      
      Hz indicating trans).
    • 
       6.5–6.6 ppm (d, 1H, alkene 
      
      
      
      ,
      
      
      Hz).[1]
    • 
       7.2–7.8 ppm (m, aromatic benzofuran protons).[4]
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Poor solubility of ester.[1]Increase THF ratio or warm to 45°C.
Low Yield Product remained in mother liquor.The acid may be slightly water-soluble.[1] Extract the acidic aqueous filtrate with Ethyl Acetate (

), dry over Na₂SO₄, and concentrate.
Isomerization (Z-isomer) Light exposure or excessive heat.Wrap flask in foil. Keep workup temperature <40°C.
Oiling out upon acidifying Impurities or rapid precipitation.[1]Add a seed crystal if available.[1] Alternatively, extract the "oil" into EtOAc and recrystallize from EtOH/Water.
Process Workflow Diagram

Workflow Start Start: Methyl Ester (1.0 equiv) Solubilize Dissolve in THF/MeOH (4:1) Start->Solubilize AddBase Add LiOH (3 equiv) in Water Solubilize->AddBase React Stir at RT (2-4 h) Monitor via TLC AddBase->React Check Conversion Complete? React->Check Check->React No (Extend Time/Heat) Evaporate Remove Organics (Rotavap) Check->Evaporate Yes Wash Wash aq. phase with Ether (Remove neutrals) Evaporate->Wash Acidify Acidify with 1N HCl to pH 1-2 Wash->Acidify Filter Filter Precipitate & Wash with Water Acidify->Filter Dry Vacuum Dry (40°C) Filter->Dry End Final Product: (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid Dry->End

Figure 2: Step-by-step operational workflow for the isolation of the target acid.

References

  • Advanced ChemBlocks. (2E)-3-(1-Benzofuran-2-yl)prop-2-enoic acid Product Page. Retrieved from

  • Morrow, M. et al. (2019).[1][5] Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Organic Syntheses, 96, 98-109.[1][5] Retrieved from

  • Boger, D. L. et al. (2021).[1] Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of Chemical Research. Retrieved from

  • Servi, S. (2007).[1] Synthesis and antimicrobial activity of some novel derivatives of benzofuran. European Journal of Medicinal Chemistry. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate

Welcome to the technical support center for the synthesis of methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.

Section 1: Overview of Synthetic Strategies

The target molecule, an α,β-unsaturated ester derivative of benzofuran, is a valuable scaffold in medicinal chemistry and materials science.[1][2] Several classical organic reactions can be employed for its synthesis, each with distinct advantages and challenges. The three most common and effective routes starting from benzofuran-2-carbaldehyde or a 2-halobenzofuran are the Wittig Reaction, the Mizoroki-Heck Reaction, and the Knoevenagel Condensation.

Strategic Choice of Synthesis Route

Choosing the optimal synthetic pathway depends on starting material availability, desired scale, and tolerance for specific reagents or byproducts. The following diagram and table provide a high-level comparison to guide your decision-making process.

start Start: Need to Synthesize Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate aldehyde Is Benzofuran-2-carbaldehyde readily available? start->aldehyde halide Is a 2-Halo-benzofuran (e.g., 2-bromo) available? aldehyde->halide No wittig Wittig Reaction: High yield, excellent E-selectivity, stoichiometric byproduct. aldehyde->wittig Yes knoevenagel Knoevenagel Condensation: Atom economical, simple reagents, may require harsher conditions. aldehyde->knoevenagel Yes heck Heck Reaction: Catalytic, good functional group tolerance, requires optimization (catalyst, base, ligand). halide->heck Yes consider_alt Consider synthesizing the required starting material first. halide->consider_alt No

Caption: Decision tree for selecting a synthetic route.

Table 1: Comparison of Primary Synthetic Routes
FeatureWittig ReactionMizoroki-Heck ReactionKnoevenagel Condensation
Starting Materials Benzofuran-2-carbaldehyde, Methyl (triphenylphosphoranylidene)acetate2-Halobenzofuran (or triflate), Methyl acrylateBenzofuran-2-carbaldehyde, Active methylene compound (e.g., methyl acetate)
Key Reagents Phosphorus ylidePalladium catalyst, Base, Ligand (optional)Weak base catalyst (e.g., piperidine)
Stereoselectivity Excellent for (E)-isomer with stabilized ylides.[3][4]Generally high for the (E)-isomer.Can produce E/Z mixtures; often favors the more stable E-isomer.[5]
Primary Byproduct Triphenylphosphine oxide (stoichiometric)Regenerated catalyst, saltWater
Advantages High yields, reliable, mild conditions, highly stereoselective.[6][7]Catalytic in Palladium, broad substrate scope.[8][9]Atom economical, simple reagents.
Challenges Removal of triphenylphosphine oxide can be difficult.[3]Catalyst cost, optimization of conditions (base, solvent, temp), potential for side reactions.[8][10]May require elevated temperatures or azeotropic removal of water; potential for side reactions with sensitive aldehydes.[11]

Section 2: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

A. The Wittig Reaction Route

The Wittig reaction is arguably the most direct and reliable method for this transformation, reacting benzofuran-2-carbaldehyde with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate.[3][7] The reaction proceeds via a 4-membered oxaphosphetane intermediate which collapses to form the desired alkene and triphenylphosphine oxide.[6]

Q1: My Wittig reaction has a low yield or did not proceed. What are the common causes?

Answer: Low or no yield in a Wittig reaction typically points to one of three areas: the ylide, the aldehyde, or the reaction conditions.

  • Ylide Integrity: Methyl (triphenylphosphoranylidene)acetate is a stable, commercially available ylide.[7] However, if you are preparing it in situ from the corresponding phosphonium salt and a base, incomplete ylide formation is a common failure point. Ensure your phosphonium salt is dry and the base is sufficiently strong (e.g., n-BuLi, NaH, KHMDS) and added at the correct temperature (often low temperatures for strong bases). For this stable ylide, weaker bases like potassium carbonate or even triethylamine can sometimes be used, but require heat.

  • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage. An acidic impurity will quench the ylide, halting the reaction. Check the purity of your benzofuran-2-carbaldehyde by NMR or run it through a short plug of silica gel before use.

  • Solvent Choice: The solvent must be aprotic and dry. Tetrahydrofuran (THF) and dichloromethane (DCM) are common choices. The presence of water or alcohol will protonate the ylide.

  • Steric Hindrance: While not a major issue for benzofuran-2-carbaldehyde, highly hindered aldehydes can react slowly. In such cases, prolonged reaction times or gentle heating may be necessary.

cluster_0 Troubleshooting Low Wittig Yield start Low or No Product check_ylide 1. Verify Ylide - Is it commercially sourced & fresh? - If in situ, was base strong enough? - Are reagents dry? start->check_ylide check_aldehyde 2. Check Aldehyde Purity - Oxidized to acid? - Purify via filtration through silica. check_ylide->check_aldehyde check_conditions 3. Review Conditions - Is solvent dry and aprotic (THF, DCM)? - Increase reaction time/temperature? check_aldehyde->check_conditions success Yield Improved check_conditions->success

Caption: Workflow for troubleshooting a low-yielding Wittig reaction.

Q2: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

Answer: This is the most common challenge with the Wittig reaction. TPPO has a polarity similar to many desired products, making chromatographic separation tedious.[3] Here are several effective strategies:

  • Crystallization: If your product is a solid, direct crystallization from a nonpolar/polar solvent mixture (e.g., Hexane/Ethyl Acetate) can often leave the more soluble TPPO in the mother liquor.

  • Precipitation of TPPO: After the reaction, concentrate the mixture, redissolve in a minimal amount of a polar solvent like DCM or acetone, and then add a large volume of a nonpolar solvent like hexanes or diethyl ether. TPPO is often insoluble in these mixtures and will precipitate out, allowing for removal by filtration.

  • Aqueous Extraction (for HWE variant): The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig, uses phosphonate esters instead of phosphonium ylides.[3] Its phosphate salt byproduct is water-soluble and easily removed by a simple aqueous extraction, making it a highly attractive alternative if TPPO removal proves too difficult.

Q3: I am concerned about the (E/Z) stereoselectivity. How can I ensure I get the desired (E)-isomer?

Answer: The stereochemical outcome of the Wittig reaction is largely dictated by the stability of the phosphorus ylide.[4]

  • Stabilized Ylides: Methyl (triphenylphosphoranylidene)acetate is a stabilized ylide because the ester group can delocalize the negative charge on the adjacent carbon. Stabilized ylides react reversibly to form the initial betaine intermediate, allowing thermodynamic equilibrium to be established. This strongly favors the formation of the more stable anti-betaine, which leads almost exclusively to the (E)-alkene .[3] For this specific synthesis, you should expect very high (E)-selectivity.

  • Unstabilized Ylides: Ylides with simple alkyl groups (e.g., Ph₃P=CHCH₃) are "unstabilized." Their reactions are irreversible and kinetically controlled, leading primarily to the (Z)-alkene. This is not a concern for your target molecule unless you modify the ylide significantly.

B. The Mizoroki-Heck Reaction Route

The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[9] For this synthesis, 2-bromobenzofuran would be coupled with methyl acrylate.[10][12]

pd0 Pd(0)Ln pdii_halide Ar-Pd(II)-X (Oxidative Addition) pd0->pdii_halide + Ar-X base Base pdii_alkene Alkene Complex pdii_halide->pdii_alkene + Alkene insertion Carbopalladation Intermediate pdii_alkene->insertion Migratory Insertion elimination β-Hydride Elimination insertion->elimination elimination->pd0 + H-Pd-X product Product (Substituted Alkene) elimination->product salt H-Base+ X- base->salt + H-Pd-X salt->pd0 - Pd(0)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Q1: My Heck reaction is giving a low yield, or I'm recovering starting material. What should I optimize?

Answer: The Heck reaction is a catalytic cycle with many interdependent variables. Low yield often indicates a problem with the catalyst's activity or stability.

  • Catalyst & Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is critical. For electron-rich heterocycles like benzofuran, phosphine ligands such as PPh₃ or bidentate ligands (e.g., dppf) are common. N-Heterocyclic Carbene (NHC) ligands have also shown great promise.[13][14] If your reaction is failing, consider screening different ligands or using a pre-catalyst.

  • Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[8] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like triethylamine (Et₃N) are often used in polar aprotic solvents. The base must be strong enough to react with the H-Pd-X intermediate but not so strong that it causes side reactions.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are standard as they help to stabilize the charged intermediates in the catalytic cycle.

  • Temperature: Heck reactions typically require heat (80-140 °C).[10] If the reaction is sluggish, a modest increase in temperature can significantly improve the rate. However, excessive heat can lead to catalyst decomposition (formation of palladium black) and side reactions.

Q2: I am observing a significant amount of a saturated ester byproduct. What is this and how can I prevent it?

Answer: The saturated ester is the product of a "reductive Heck reaction."[8] Instead of undergoing β-hydride elimination to form the desired alkene, the alkyl-palladium intermediate is reduced (protonated) by a hydrogen source in the reaction mixture.

  • Cause: This side reaction is often promoted by certain solvents (like alcohols, which can act as hydride donors), bases, or additives. It can become competitive if the β-hydride elimination step is slow.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents.

    • Change the Base/Solvent System: Switch from an organic base like Et₃N to an inorganic base like K₂CO₃.

    • Add a Phase-Transfer Catalyst: In some systems, additives like tetrabutylammonium bromide (TBAB) can accelerate the desired catalytic cycle and suppress side reactions.[10]

Section 3: Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol is a general procedure based on established Wittig methodology for α,β-unsaturated esters.[3][15]

Materials:

  • Benzofuran-2-carbaldehyde (1.0 eq)

  • Methyl (triphenylphosphoranylidene)acetate (1.05 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzofuran-2-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM.

  • In a single portion, add methyl (triphenylphosphoranylidene)acetate (1.05 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 20% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-4 hours.

  • Once the starting aldehyde is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude solid/oil will contain the desired product and triphenylphosphine oxide. Proceed to purification.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvent system: Hexanes and Ethyl Acetate

  • Glass column and collection tubes

Procedure:

  • Prepare a slurry of silica gel in 5% ethyl acetate/hexanes and pack a glass column.

  • Dissolve the crude reaction mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed material onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 15%). The product is less polar than triphenylphosphine oxide.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.[16]

References

  • Jadhav, G. & Shinde, S. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Chemical Synthesis Database. (2025). methyl (2E)-3-(2-propyl-1-benzofuran-3-yl)-2-propenoate. Available at: [Link]

  • Carretero, J. C. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Available at: [Link]

  • UC Berkeley. (2014). The Wittig Reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]

  • Voskressensky, L. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Napiórkowska, M. et al. (2025). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Wittig Reagents: Exploring Methyl (triphenylphosphoranylidene)acetate in Synthesis. Available at: [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]

  • Noolvi, M. et al. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Available at: [Link]

  • ResearchGate. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]

  • ResearchGate. (2025). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Available at: [Link]

  • Arkivoc. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available at: [Link]

  • Al-Haideri, H. H. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Journal of Al-Nahrain University. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • ACS Publications. (2016). Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes. Inorganic Chemistry. Available at: [Link]

  • Vitale, P. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]

  • ACS Publications. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Available at: [Link]

  • PMC. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Available at: [Link]

  • Arkat USA. (n.d.). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Available at: [Link]

  • RSC Publishing. (n.d.). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm. Available at: [Link]

  • Negoro, N. et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Palladium Remediation in Benzofuran Scaffolds

Status: Operational Ticket ID: PD-REM-BZF-001 Assigned Specialist: Senior Application Scientist Subject: Removal of Pd Catalyst Residues from Benzofuran Ester Intermediates Mission Brief Benzofuran esters are chemically...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-REM-BZF-001 Assigned Specialist: Senior Application Scientist Subject: Removal of Pd Catalyst Residues from Benzofuran Ester Intermediates

Mission Brief

Benzofuran esters are chemically sensitive. While the benzofuran ring is robust, the ester functionality is susceptible to hydrolysis under the harsh basic conditions often used for metal removal (e.g., cyanide or strong ammonia washes). Furthermore, the electron-rich oxygen in the benzofuran ring can act as a "soft" ligand, coordinating to Palladium (Pd) and making simple filtration ineffective.

This guide prioritizes chemo-selective remediation : removing the metal without degrading the ester or the furan ring.

Phase 1: Diagnostic & Assessment

Q: Why is my Pd count still high (>500 ppm) after a standard aqueous workup?

A: Standard brine/water washes only remove water-soluble inorganic salts. Palladium in cross-coupling reactions (Suzuki, Sonogashira) typically exists in two persistent forms that resist simple washing:

  • Pd(II) Complexes: Soluble species bound to your product's functional groups (like the benzofuran oxygen or the ester carbonyl).

  • Pd(0) Nanoclusters (Colloidal): "Black dust" that passes through standard filter paper.

Decision Matrix: The Remediation Workflow Use the logic flow below to select your primary remediation strategy.

ScavengerSelection Start Start: Pd Contamination Analysis Form Is the product solid or oil? Start->Form Solubility Is product soluble in THF/EtOAc? Form->Solubility Oil / Amorphous Solid Recrystallization (If Pd < 1000 ppm) Form->Solid Crystalline Solid Color Is solution dark/black? Solubility->Color Yes Wash Chelating Wash (NAC/EDTA) Solubility->Wash No (DCM only) Scavenger Solid-Supported Scavenger (Silica-Thiol/DMT) Color->Scavenger No (Homogeneous Pd) Carbon Activated Carbon (Specific Grades) Color->Carbon Yes (Colloidal Pd) Carbon->Scavenger Polishing Step

Figure 1: Decision tree for selecting the appropriate palladium removal technique based on physical state and contamination type.

Phase 2: Solid-Phase Remediation (Recommended)

Q: Which scavenger is safe for esters but aggressive on Palladium?

A: For benzofuran esters, we recommend Silica-bound Thiols (Si-Thiol) or Dimercaptotriazine (Si-DMT) .

  • Why: These operate at neutral pH, preventing ester hydrolysis. They have a high affinity for both Pd(0) and Pd(II).

  • Avoid: Amine-based scavengers (Si-Amine) if your ester is extremely labile, as they can catalyze transesterification or hydrolysis in rare cases.

Comparative Data: Scavenger Efficiency

Data based on reduction of Pd(OAc)₂ in THF (Initial: 1000 ppm).

Scavenger TypeFunctional GroupMechanismEst.[1] Removal %Ester Safety
Si-Thiol 1-PropanethiolBinding (Pd II)>95%High
Si-DMT DimercaptotriazineChelation (Pd 0/II)>99%High
Si-TMT TrimercaptotriazineChelation>90%High
Activated Carbon Porous CarbonAdsorption60-90%Medium (Yield Loss)
Protocol: Batch Mode Scavenging

Use this for <100g batches.

  • Dissolution: Dissolve crude benzofuran ester in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible (slower kinetics).

  • Loading: Add Si-Thiol or Si-DMT at a ratio of 5-10 equivalents relative to the residual Pd content (or 10-20% w/w relative to the product if Pd content is unknown).

  • Incubation:

    • Temperature: Heat to 40-50°C . (Heat is crucial for ligand exchange).

    • Time: Stir for 4 hours .

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Phase 3: Liquid-Phase Remediation (The "Gentle" Wash)

Q: I cannot use solid scavengers. Can I wash the Pd out?

A: Yes, but standard EDTA is often too weak for Pd. Use N-Acetylcysteine (NAC) . It is a potent ligand that solubilizes Pd into the aqueous layer without the high pH risks of cyanide or ammonia.

Protocol: The NAC Wash

Designed for ester stability.

  • Preparation: Dissolve crude product in Ethyl Acetate.

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7.0 - 7.5 using dilute NaOH.

    • Critical: Do NOT use unmodified NAC (pH ~2) or excess NaOH (pH >10), or you risk hydrolyzing the benzofuran ester.

  • Extraction:

    • Add 0.5 M NAC solution (10 vol%) to the organic layer.

    • Heat the biphasic mixture to 40°C for 1 hour with vigorous stirring.

  • Separation: Cool to RT, separate layers. The Pd will migrate to the aqueous layer (often turning it yellow/orange).

  • Rinse: Wash organic layer with water x2 to remove residual NAC.

Phase 4: Troubleshooting & FAQs

Q: The product is still grey/brown, but ICP-MS says Pd is low (<20 ppm). What is this? A: You likely have Colloidal Pd (<10 nm) .

  • Issue: These nanoparticles are too small to be filtered but have high optical absorbance.

  • Fix: Treat the solution with Activated Carbon (e.g., Darco KB-G) for 1 hour at RT. The carbon adsorption pores trap the colloids. Warning: Carbon can adsorb up to 10% of your product. Monitor yield.

Q: The scavenger "ate" my product (Low Mass Recovery). A: This is "Non-Specific Binding."

  • Cause: The benzofuran ring is flat and aromatic; it may be pi-stacking with the scavenger backbone.

  • Fix: Switch solvents.[2] Change from non-polar (Hexane/Toluene) to polar (THF/MeOH). The polarity disrupts the pi-stacking, releasing your product while keeping the Pd bound to the thiol.

Q: I have <10 ppm Pd requirements (ICH Q3D), but I'm stuck at 50 ppm. A: Implement a "Binary Polish."

  • Perform the Si-Thiol treatment (Bulk removal).

  • Follow with a Crystallization from a solvent system containing 1% NAC. The NAC keeps the remaining Pd in the mother liquor during crystal formation.

Visualizing the Scavenging Mechanism

Mechanism cluster_0 Solution Phase cluster_1 Solid Phase (Scavenger) Pd Pd(II) BZF Benzofuran Ester Pd->BZF Coordination SH -SH Pd->SH High Affinity Capture CleanProd Clean Product BZF->CleanProd Release Si Silica Bead Si->SH Complex Pd-S-Silica (Trapped) SH->Complex Irreversible Binding

Figure 2: Mechanism of action. The high affinity of the Thiol (-SH) group for Palladium displaces the loosely bound Benzofuran, trapping the metal on the silica bead.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[3]

  • SiliCycle Application Note. (2023). SiliaMetS® Metal Scavengers: efficient tools for the removal of metal residues.[4][5]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[4]

  • ICH Guideline Q3D (R1). (2019). Guideline for Elemental Impurities.

Sources

Troubleshooting

solving solubility issues of methyl 3-(benzofuran-2-yl)acrylate in DMSO assays

Technical Support Center: Methyl 3-(benzofuran-2-yl)acrylate Welcome to the technical support center for researchers working with methyl 3-(benzofuran-2-yl)acrylate. This guide is designed to provide practical, in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(benzofuran-2-yl)acrylate

Welcome to the technical support center for researchers working with methyl 3-(benzofuran-2-yl)acrylate. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during in vitro DMSO-based assays. Our goal is to equip you with the knowledge to not only solve immediate problems but also to proactively design more robust experimental protocols.

Part 1: Troubleshooting Guide

This section addresses acute problems you may be facing during your experiment.

Q1: I prepared a 10 mM stock of methyl 3-(benzofuran-2-yl)acrylate in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening and how do I fix it?

This is a classic case of a compound exhibiting poor kinetic solubility . While your compound is soluble in 100% DMSO, the abrupt change in solvent environment upon dilution into an aqueous buffer causes it to crash out of solution.[1][2] The DMSO disperses into the water, leaving your hydrophobic compound unable to stay dissolved.[3]

Immediate Corrective Actions:

  • Vortex & Warm: For many compounds, the precipitate is metastable and may redissolve with agitation.[4] Gently warm the solution to 37°C while vortexing or sonicating for 5-10 minutes.[4][5] Visually inspect for complete dissolution before proceeding.

  • Stepwise Dilution: Avoid a large, single dilution step. Instead, perform a serial dilution. First, dilute your concentrated DMSO stock into a smaller volume of DMSO to a lower concentration before adding it to the final aqueous buffer.[2] This gradual reduction in DMSO concentration can prevent the compound from precipitating.

  • Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try testing a lower final concentration in your assay.[6]

Workflow for Resolving Precipitation:

G start Precipitation observed in aqueous assay buffer vortex_heat Vortex and/or gently warm (37°C). Did it redissolve? start->vortex_heat stepwise Perform stepwise dilution in DMSO before adding to buffer. Did it precipitate? vortex_heat->stepwise No success Proceed with experiment. Include vehicle control. vortex_heat->success Yes lower_conc Test a lower final assay concentration. Did it precipitate? stepwise->lower_conc Yes stepwise->success No cosolvent Proceed to Co-Solvent Formulation (See Q2) lower_conc->cosolvent Yes lower_conc->success No fail Compound has very low aqueous solubility. cosolvent->fail

Caption: Troubleshooting workflow for compound precipitation.

Q2: My compound still precipitates even at lower concentrations. Are there any formulation strategies I can use to improve its solubility in the assay?

Yes. When simple dilution strategies fail, using co-solvents or other solubilizing agents is the next logical step. These agents help to create a more favorable micro-environment for the compound within the aqueous buffer.

Co-Solvent Formulation Strategy:

A widely used and effective co-solvent system for in vitro assays involves a mixture of DMSO, a polymer like PEG400, and a surfactant like Tween 80.[7]

Recommended Starting Formulation: A common starting point for a formulation to be diluted into your assay is:

  • 10% DMSO

  • 40% PEG300 or PEG400

  • 5% Polysorbate 80 (Tween 80)

  • 45% Saline or PBS [7]

Protocol 1: Co-Solvent Stock Preparation

  • Initial Dissolution: Weigh the required amount of methyl 3-(benzofuran-2-yl)acrylate powder. Dissolve it completely in the required volume of 100% DMSO first. This is a critical step.[7]

  • Sequential Addition:

    • Add the Polyethylene Glycol (PEG300/400) to the DMSO solution and vortex thoroughly.

    • Add the Polysorbate 80 (Tween 80) and vortex thoroughly.

    • Slowly add the saline or PBS dropwise while continuously vortexing to reach the final volume.[7]

  • Final Observation: The final solution should be clear. If it is not, you may need to adjust the ratios or lower the compound concentration.

  • Crucial Control : You must prepare a vehicle control with the exact same co-solvent mixture but without your compound.[6] This control is essential to ensure that the formulation itself does not interfere with your assay results.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader concepts and preventative measures for handling methyl 3-(benzofuran-2-yl)acrylate.

Q3: What are the key physicochemical properties of methyl 3-(benzofuran-2-yl)acrylate that I should be aware of?

Understanding the compound's properties is key to predicting its behavior. While specific experimental data for this exact molecule is sparse, we can infer properties from its structure (a benzofuran core with an acrylate ester). Benzofurans are generally hydrophobic, and the acrylate group adds some polarity but the overall molecule is expected to be poorly water-soluble.[8]

  • Lipophilicity: Compounds with high lipophilicity (often indicated by a high LogP value) tend to have low aqueous solubility.[9]

  • Crystal Structure: The energy required to break the compound's crystal lattice can significantly impact solubility. Amorphous forms are generally more soluble than stable crystalline forms.[10]

  • pH-Dependence: The structure of methyl 3-(benzofuran-2-yl)acrylate does not contain readily ionizable groups, so its solubility is unlikely to be significantly affected by pH changes within the typical biological range (pH 6-8).[11]

Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?

This is a critical parameter that you must determine empirically for your specific cell line and assay duration.

DMSO ConcentrationGeneral Effect on Most Cell LinesRecommendation
> 1% Often cytotoxic, can cause membrane damage and cell death.[12][13]Avoid.
0.5% - 1.0% May induce cellular stress or differentiation; can inhibit proliferation with longer exposure.[13][14]Use with caution; verify with toxicity assays.
0.1% - 0.5% Generally considered safe for most robust cell lines for standard assay durations (e.g., 24-72h).[15][16]Recommended starting range.
< 0.1% Widely accepted as non-toxic and minimally impactful for most in vitro assays.[12][16]Safest range, but may not be sufficient to solubilize your compound.

Best Practice: Always run a solvent toxicity curve for your specific cell line.[6] Expose your cells to a range of DMSO concentrations (e.g., 0.05% to 2%) under your exact assay conditions (time, media, cell density) and measure viability. This will establish a clear upper limit for your experiments.[13]

Q5: Should I use heat to dissolve my compound?

Gentle heating can be a useful tool, but it must be used with caution.

  • When to Use It: Gentle warming to 37°C can help dissolve a compound that is slow to go into solution in DMSO or has precipitated upon dilution.[4][17]

  • Risks: Acrylates as a chemical class have the potential to undergo polymerization, especially at elevated temperatures.[18] Excessive or prolonged heating could degrade your compound or cause it to polymerize, leading to inaccurate results.

  • Protocol: Use a water bath set to a controlled temperature (e.g., 37°C). Do not use a heat gun or hot plate, which can cause localized overheating. Limit heating time to the minimum required for dissolution (typically 5-15 minutes).

Q6: How can I accurately determine the solubility of my compound in my specific assay buffer?

To make informed decisions, you need data. Performing a solubility measurement is highly recommended. There are two main types: kinetic and thermodynamic.[19][20]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a DMSO stock into an aqueous buffer.[1][21] It mimics the conditions of most cellular assays and is useful for troubleshooting precipitation issues.[19] The assay involves adding the DMSO stock to buffer, incubating for a short period (e.g., 1-2 hours), filtering or centrifuging to remove precipitate, and then quantifying the dissolved compound by LC-MS or UV-Vis.[1][19]

  • Thermodynamic Solubility: This measures the true equilibrium solubility of the compound.[22] It involves adding an excess of the solid compound to the buffer and shaking it for an extended period (24-72 hours) until equilibrium is reached.[11][20] The saturated solution is then filtered and the concentration is measured.[22] This value is crucial for formulation development.

Solubility Measurement Strategy Diagram:

G cluster_0 Solubility Assessment start Need to determine compound solubility kinetic Kinetic Solubility Assay (DMSO stock -> Buffer) start->kinetic thermo Thermodynamic Solubility Assay (Solid -> Buffer) start->thermo purpose_k Purpose: - Mimics assay conditions - High-throughput screening - Troubleshoot precipitation kinetic->purpose_k purpose_t Purpose: - True equilibrium value - Formulation development - Lead optimization thermo->purpose_t

Caption: Comparing kinetic and thermodynamic solubility assays.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • BioDuro. ADME Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay.
  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Evotec. Thermodynamic Solubility Assay.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Jagiellonian Centre of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • de Almeida, T. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • USP. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing.
  • Wang, J., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Smolecule. Troubleshooting Guide: Stock Solution Preparation.
  • PhytoTech Labs. Preparing Stock Solutions.
  • MedChemExpress. Compound Handling Instructions.
  • Ahlstrom, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications.
  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate.
  • Selleckchem. Frequently Asked Questions.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • CAMEO Chemicals - NOAA. METHYL ACRYLATE, STABILIZED.
  • BenchChem. Improving (-)-Anomalin solubility for in vitro assays.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.
  • BenchChem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • gChem. DMSO.
  • Simonsen, U., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Wager, T. T., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • MilliporeSigma. Solubility Guidelines for Peptides.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • METHYL ACRYLATE.
  • Barim, E., & Arslan, M. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer.
  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025, November 11).

Sources

Optimization

minimizing polymerization during synthesis of benzofuran acrylates

A Guide to Minimizing and Troubleshooting Unwanted Polymerization Welcome to the Technical Support Center for the synthesis of benzofuran acrylates. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing and Troubleshooting Unwanted Polymerization

Welcome to the Technical Support Center for the synthesis of benzofuran acrylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with these highly reactive molecules. Unwanted polymerization is a significant challenge in the synthesis and handling of acrylate monomers, leading to yield loss, purification difficulties, and potentially hazardous exothermic reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to help you successfully synthesize and handle benzofuran acrylates while minimizing the risk of premature polymerization.

The Challenge: Premature Polymerization of Acrylates

Benzofuran acrylates, like other acrylate monomers, are susceptible to spontaneous free-radical polymerization. This process is initiated by radicals, which can be generated by heat, light, or the presence of impurities. Once initiated, the polymerization reaction is a chain process that can proceed rapidly, converting the low-viscosity monomer into a high-viscosity oligomer or an insoluble, cross-linked gel. The reaction is also highly exothermic, which can create a dangerous runaway reaction if not properly controlled.[1]

This guide will equip you with the knowledge and techniques to control this process, ensuring the successful synthesis of your target benzofuran acrylate monomers.

Troubleshooting Guide: Common Issues in Benzofuran Acrylate Synthesis

Unforeseen polymerization can manifest in several ways during the synthesis of benzofuran acrylates. This section provides a structured approach to identifying and resolving these common issues.

Problem Potential Root Causes Recommended Solutions & Preventative Measures
Reaction mixture becomes viscous or solidifies prematurely (gelation) 1. High Reaction Temperature: Elevated temperatures accelerate the rate of radical formation and polymerization.[1] 2. Absence or Insufficient Inhibitor: Commercial starting materials may have had their inhibitors removed, or the inhibitor concentration is too low for the reaction conditions. 3. Presence of Initiating Impurities: Peroxides in solvents (e.g., THF, diethyl ether) or other contaminants can initiate polymerization.[2] 4. High Monomer Concentration (Bulk Polymerization): Increased proximity of monomer molecules can lead to the "gel effect" or "Trommsdorff-Norrish effect," where increased viscosity hinders termination reactions, causing autoacceleration of polymerization.[1]1. Temperature Control: Maintain a stable, low reaction temperature. For reactions involving highly reactive reagents like acryloyl chloride, a temperature of 0-5°C is recommended.[3] 2. Inhibitor Management: Ensure an adequate concentration of a suitable inhibitor (e.g., MEHQ, hydroquinone) is present throughout the reaction. If starting materials are inhibitor-free, add an inhibitor before starting the reaction. 3. Solvent & Reagent Purity: Use freshly purified, peroxide-free solvents. Ensure all reagents are of high purity. 4. Solvent Selection: Conduct the reaction in a suitable solvent to dissipate heat and reduce viscosity.[1]
Low yield of the desired benzofuran acrylate monomer 1. Polymerization During Reaction: A significant portion of the monomer is lost to polymerization. 2. Polymerization During Work-up/Purification: Removal of solvent at elevated temperatures or exposure to light during purification can trigger polymerization.1. Optimize Reaction Conditions: Follow the solutions for preventing gelation. 2. Inhibitor in Work-up: Before solvent removal (e.g., via rotary evaporation), add a small amount of a non-volatile inhibitor like hydroquinone to the solution.[4] 3. Low-Temperature Purification: Use low temperatures during solvent evaporation. Protect the product from light by using amber vials or wrapping glassware in aluminum foil.
Final product is cloudy, viscous, or contains insoluble particles 1. Presence of Oligomers/Polymers: Even if widespread gelation is avoided, some oligomerization may have occurred.1. Purification by Column Chromatography: If the product is not pure after initial work-up, column chromatography on silica gel can be used to separate the monomer from oligomers and other impurities.[4] It is advisable to add a small amount of inhibitor to the elution solvent.
Monomer polymerizes during storage 1. Depletion of Inhibitor: The inhibitor is consumed over time, especially if the monomer is exposed to heat, light, or air. 2. Improper Storage Conditions: Storage at room temperature or in clear containers can promote polymerization.1. Add Inhibitor for Storage: Ensure the purified monomer is stored with an appropriate concentration of an inhibitor (e.g., MEHQ). 2. Proper Storage: Store the monomer in a cool, dark place, preferably in an amber vial or a container protected from light.[2]

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and how do they function?

A: Polymerization inhibitors are chemical compounds that are added to monomers to prevent spontaneous polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[2] Common types of inhibitors include:

  • Phenolic Inhibitors (e.g., Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ)): These are the most common inhibitors for acrylates. They require the presence of oxygen to be effective. The inhibitor reacts with peroxy radicals, which are formed by the reaction of propagating radicals with oxygen, to terminate the polymerization chain.

  • Phenothiazine (PTZ): This is a highly effective inhibitor that can function under both aerobic and anaerobic conditions.

Q2: Should I remove the inhibitor from my starting materials before the reaction?

A: It depends on the subsequent reaction. For many synthetic transformations, the presence of the inhibitor is not detrimental and can be beneficial in preventing polymerization. However, if the inhibitor is known to interfere with the desired reaction (e.g., by reacting with a catalyst or reagent), it may need to be removed.[5] If you remove the inhibitor, it is crucial to use the monomer immediately and to have strict control over temperature and exposure to light and air.[6]

Q3: How can I remove the inhibitor from an acrylate monomer if necessary?

A: A common method for removing phenolic inhibitors like MEHQ is to pass the monomer through a column of basic alumina.[1] Another method is to wash the monomer solution with an aqueous base (e.g., dilute NaOH) to extract the acidic phenolic inhibitor, followed by washing with brine and drying over an anhydrous salt like MgSO₄.

Q4: What is the role of oxygen in acrylate polymerization?

A: Oxygen has a dual role in acrylate polymerization. At low temperatures and in the presence of phenolic inhibitors, it is essential for the inhibitory mechanism to function. However, oxygen can also react with monomers to form peroxides, which can act as initiators at elevated temperatures. Therefore, for synthesis, it is generally recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, while ensuring an inhibitor that is effective under anaerobic conditions (like phenothiazine) is present, or that the temperature is kept sufficiently low to prevent thermally induced polymerization.

Q5: My benzofuran starting material is sensitive to certain conditions. Are there any compatibility issues with common inhibitors?

A: The benzofuran ring is generally stable under the conditions used for acrylate synthesis. However, it is always good practice to consider potential side reactions. For instance, highly acidic or basic conditions used during work-up could potentially affect sensitive functional groups on the benzofuran ring. The common inhibitors like MEHQ, HQ, and PTZ are generally compatible with a wide range of functional groups.

Visualizing the Polymerization and Inhibition Process

The following diagram illustrates the free-radical polymerization of a benzofuran acrylate and the key points where inhibitors can intervene to halt the process.

Sources

Troubleshooting

purification techniques for crude methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate

Ticket Subject: Purification of crude methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate Case ID: BZF-ACR-001 Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the Purification...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification of crude methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate Case ID: BZF-ACR-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Purification Support Center. You are working with methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate , a conjugated system comprising a benzofuran core and an acrylate side chain. This molecule is a critical intermediate in the synthesis of bioactive therapeutics (e.g., anti-inflammatory or anti-cancer agents).

Physical Profile (Target):

  • Appearance: White to off-white needles or crystalline powder.

  • Solubility: High in DCM, EtOAc, THF; Low in Hexanes, Water, cold Alcohols.

  • Key Challenge: The conjugated double bond makes this compound susceptible to photo-isomerization (E to Z) and polymerization if exposed to light/heat for prolonged periods.

Diagnostic Decision Matrix

Before proceeding, determine your purification path based on the state of your crude material.

PurificationLogic Start Crude Material State Solid Solid / Semi-Solid Start->Solid Oil Viscous Oil / Gum Start->Oil Recryst Protocol A: Recrystallization Solid->Recryst High Crystallinity Trituration Protocol B: Trituration/Sonication Solid->Trituration Sticky Solid Oil->Trituration Induce Solidification Column Protocol C: Flash Chromatography Oil->Column Persistent Oil CheckPurity Check Purity (HPLC/NMR) Recryst->CheckPurity Trituration->Recryst Solid Obtained Trituration->Column Remains Oily Column->CheckPurity

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude physical state.

Troubleshooting Guides (Ticket-Based)

Ticket #01: "My product is oiling out during recrystallization."

Diagnosis: The temperature gap between the melting point of the solute and the boiling point of the solvent is too narrow, or the cooling rate is too fast, causing liquid-liquid phase separation (oiling out) rather than nucleation.

Resolution Protocol:

  • Switch Solvent System: Move from single solvents (e.g., pure Ethanol) to a binary system.

    • Recommended: Methanol (Solvent) / Water (Anti-solvent).[1]

  • The "Cloud Point" Technique:

    • Dissolve crude in warm Methanol (approx. 50°C).

    • Add warm water dropwise just until turbidity persists.

    • Add 1-2 drops of Methanol to clear the solution.

    • Crucial Step: Seed with a pure crystal (if available) or scratch the glass wall.

    • Cool very slowly to room temperature, then to 4°C.

Ticket #02: "I have significant Triphenylphosphine Oxide (TPPO) contamination."

Context: If you synthesized this via a Wittig or HWE reaction, TPPO is a notorious impurity that co-crystallizes with acrylates.

Resolution Protocol (The MgCl₂ Method): Flash chromatography is often inefficient for bulk TPPO removal. Use chemical complexation instead.

StepActionMechanism
1 Dissolve crude in Toluene or Ethanol .Solubilizes product and TPPO.
2 Add MgCl₂ (anhydrous) (2.0 equiv vs TPPO).Forms insoluble [Mg(TPPO)₂]²⁺ complex.
3 Heat to reflux for 15 mins, then cool to RT.Accelerates complexation.
4 Filter the resulting white precipitate.Physically removes TPPO complex.
5 Concentrate filtrate.Recovers product with <5% TPPO.

Note: ZnCl₂ can also be used but is harder to wash out of the final product [1].

Ticket #03: "The Z-isomer (cis) content is too high."

Diagnosis: The Wittig/HWE reaction was not stereoselective enough, or the product isomerized under light. The (E)-isomer is the thermodynamic product (lower energy).

Resolution Protocol (Iodine-Catalyzed Isomerization):

  • Dissolve the E/Z mixture in DCM or Toluene .

  • Add a catalytic amount of Iodine (I₂) (approx. 5 mol%).

  • Stir at room temperature under ambient light for 2-4 hours.

  • Wash with saturated Sodium Thiosulfate (to remove Iodine).

  • Recrystallize.[1][2] The mixture should now be predominantly (E)-isomer.

Detailed Experimental Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Scaling up (>1g) and removing minor baseline impurities.

  • Solvent Selection: Ethanol/Water (9:1) or Methanol/Water (8:2).

  • Dissolution: Place crude solid in a flask. Add solvent and heat to reflux. Use the minimum amount required to dissolve the solid at boiling point.

  • Hot Filtration: If insoluble particles remain (dust, polymer), filter rapidly through a pre-heated glass funnel/fluted filter paper.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed.

    • Pro-Tip: Wrap the flask in foil to prevent photo-isomerization during this slow process.

  • Collection: Filter crystals via Buchner funnel. Wash with cold (0°C) solvent (same mixture used for dissolving).

  • Drying: Dry under high vacuum at 40°C.

Protocol B: Flash Chromatography (The Cleanup)

Best for: Removing distinct side-products (aldehydes, phosphonates).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: Dissolve in minimum DCM or Toluene. Avoid loading in EtOAc (causes band broadening).

  • Mobile Phase Gradient:

    • Start: 100% Hexanes (or Petroleum Ether).

    • Ramp: 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Detection:

    • UV (254 nm): Benzofuran absorbs strongly.

    • Stain: Anisaldehyde (shows acrylates as red/purple spots).

Separation Data Table:

ComponentApprox. Rf (Hex:EtOAc 4:1)Appearance (UV)
Target (E-isomer) 0.45 - 0.55 Bright Blue/Purple Fluorescence
Z-isomer0.55 - 0.65Blue Fluorescence
Aldehyde (Starting Material)0.70Dark Spot
TPPO (Impurity)< 0.10 (Baseline)Absorbs (Dark)

Workflow Visualization: TPPO Removal

TPPO_Removal Crude Crude Mixture (Product + TPPO) Solvent Dissolve in Ethanol/Toluene Crude->Solvent Reagent Add MgCl2 (2.0 equiv) Solvent->Reagent Complex Form Complex [Mg(TPPO)2] Reagent->Complex Reflux 15m Filter Filter Precipitate Complex->Filter Filtrate Filtrate: Purified Product Filter->Filtrate SolidWaste Solid Waste: TPPO Complex Filter->SolidWaste

Figure 2: Chemical complexation workflow for removing Triphenylphosphine oxide (TPPO) without column chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use HPLC to separate the E and Z isomers? A: Yes. If you require >99.5% isomeric purity, Prep-HPLC is effective. Use a C18 column with an Acetonitrile/Water gradient (60:40 to 90:10). The (Z)-isomer generally elutes before the (E)-isomer on reverse-phase systems due to higher polarity/smaller hydrodynamic volume [2].

Q: My product turned yellow after drying. Is it decomposed? A: Not necessarily. Benzofuran derivatives can be light-sensitive. A yellow tint often indicates surface oxidation or trace polymerization. Recrystallize from Methanol with a pinch of activated charcoal to remove the color bodies.

Q: How should I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light (amber vial or foil-wrapped) to prevent E


Z photo-isomerization.

References

  • Batesky, D. C., et al. (2017).[3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936.

  • Dong, H., et al. (2012). "Synthesis and Crystal Structure of Benzofuran Derivative." Asian Journal of Chemistry, 24(8), 3436-3438.[4]

  • Byrne, P. A., et al. (2012).[3] "A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions."[3] Organic & Biomolecular Chemistry, 10, 3531-3537.[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Activity of Benzofuran vs. Indole Acrylates

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the quest for novel therapeutic agents, heterocyclic compounds are a cornerstone of medicinal chemistry, with benzofuran and indole sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quest for novel therapeutic agents, heterocyclic compounds are a cornerstone of medicinal chemistry, with benzofuran and indole scaffolds being particularly prominent.[1][2] Their derivatives are investigated for a multitude of biological activities, including antioxidant effects, which are crucial for combating oxidative stress implicated in numerous diseases.[3][4] This guide provides an in-depth comparison of the antioxidant activity of two specific subclasses: benzofuran acrylates and indole acrylates. While direct, head-to-head comparative studies are not prevalent in the current literature, this document synthesizes available data from independent research to elucidate the structure-activity relationships that govern their efficacy. We will explore the inherent properties of the core ring systems, the influence of the acrylate moiety and other substituents, and provide standardized protocols for the experimental validation of antioxidant capacity.

Structural and Mechanistic Foundations of Antioxidant Activity

A molecule's antioxidant potential is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to neutralize a free radical is paramount.[5] Both benzofuran and indole rings are rich in electrons, making them effective scaffolds for antioxidant design.

Core Heterocyclic Structures: Benzofuran vs. Indole

The fundamental difference between the two scaffolds lies in the heteroatom fused to the benzene ring. Benzofuran contains an oxygen atom, while indole contains a nitrogen atom. This distinction has significant electronic implications.

  • Benzofuran: The oxygen atom in the furan ring possesses lone pairs of electrons that contribute to the aromatic system. It is known that transforming a chroman skeleton (as in Vitamin E) to a benzofuran can increase antioxidant activity.[6]

  • Indole: The nitrogen atom in the pyrrole ring also has a lone pair of electrons, making the indole nucleus an active redox center.[7] Indole derivatives like melatonin and serotonin are well-known for their potent free radical scavenging properties.[3][8] The N-H proton of the indole ring is a critical site for hydrogen atom donation, a key antioxidant mechanism.

cluster_0 Benzofuran Acrylate cluster_1 Indole Acrylate benzofuran indole cluster_workflow Typical Antioxidant Microplate Assay Workflow prep 1. Prepare Reagents (DPPH, ABTS, or FRAP working solution) samples 2. Prepare Sample Dilutions (Test compounds & Standard, e.g., Trolox) prep->samples plate 3. Pipette Samples & Controls into 96-well plate (e.g., 20 µL) samples->plate add_reagent 4. Add Reagent to all wells (e.g., 180 µL) plate->add_reagent incubate 5. Incubate in Dark (e.g., 30 minutes at RT) add_reagent->incubate read 6. Measure Absorbance (Spectrophotometer at λmax) incubate->read calculate 7. Calculate % Inhibition & IC₅₀ read->calculate

Caption: Generalized workflow for a microplate-based antioxidant assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. [9]

  • Principle: The DPPH radical is a deep violet color in solution. When it is reduced by an antioxidant, its color fades to a pale yellow. [5]This decolorization is measured spectrophotometrically at ~517 nm, and the decrease in absorbance is proportional to the radical scavenging activity. [9]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a working solution of DPPH in methanol or ethanol (e.g., 80 µg/mL). [10]This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Sample Preparation: Dissolve test compounds (benzofuran/indole acrylates) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.

    • Assay Procedure (96-well plate):

      • Add 20 µL of each sample dilution, standard, or solvent (for the control) to separate wells. [10] * Add 180 µL of the DPPH working solution to all wells. Mix gently.

      • Causality: This ratio of sample to reagent ensures the DPPH radical is in excess, making the antioxidant concentration the limiting factor.

    • Incubation: Cover the plate and incubate at room temperature for 30 minutes in the dark. [10] * Causality: Incubation allows the reaction to reach completion. Darkness is crucial as DPPH is light-sensitive and can degrade, leading to inaccurate results. [5] 5. Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Data Analysis: Plot % Inhibition versus concentration for each compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) using potassium persulfate. The ABTS•+ is a stable, blue-green chromophore. [11]In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance at ~734 nm is proportional to the antioxidant's activity. [12]

  • Step-by-Step Protocol:

    • Reagent Preparation (ABTS•+ Stock):

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [11] * Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation. [13] 2. Working Solution Preparation: Immediately before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or PBS) to an absorbance of 0.700 (± 0.02) at 734 nm. [13] * Causality: This standardization ensures consistent starting radical concentration for all measurements.

    • Assay Procedure:

      • Add a small volume of the sample or standard (e.g., 5-10 µL) to a 96-well plate or cuvette. * Add a larger volume of the ABTS•+ working solution (e.g., 200 µL) and mix. 4. Incubation: Allow the reaction to proceed for a set time (e.g., 5-6 minutes) at room temperature. [11] 5. Measurement: Read the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex that has an absorbance maximum at ~593 nm. [14]The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample. [15]

  • Step-by-Step Protocol:

    • Reagent Preparation (FRAP Working Reagent):

      • Prepare the following three solutions:

        • 300 mM Acetate Buffer (pH 3.6)

        • 10 mM TPTZ in 40 mM HCl

        • 20 mM FeCl₃·6H₂O in water

      • Just before use, mix the solutions in a 10:1:1 (v/v/v) ratio. Warm the working reagent to 37°C. [13] * Causality: The acidic pH is critical for iron to remain soluble and for the redox reaction to occur efficiently.

    • Sample Preparation: Prepare sample and standard (e.g., FeSO₄) dilutions as in other assays.

    • Assay Procedure:

      • Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate. [14] * Add a large volume of the pre-warmed FRAP working reagent (e.g., 220 µL) to all wells. [14] 4. Incubation: Incubate for a defined period (e.g., 4-30 minutes) at 37°C.

    • Measurement: Read the absorbance at 593 nm.

    • Calculation: Create a standard curve using the ferrous sulfate (FeSO₄) standard. The FRAP value of the sample is calculated from this curve and expressed as µM of Fe²⁺ equivalents.

cluster_mechanism DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Violet Radical) DPPH_Reduced DPPH-H (Yellow, Reduced) DPPH_Radical->DPPH_Reduced + H• Antioxidant Ar-OH (Antioxidant) Antioxidant_Radical Ar-O• (Stabilized Radical) Antioxidant->Antioxidant_Radical - H•

Caption: Principle of the DPPH assay via Hydrogen Atom Transfer (HAT).

Conclusion and Future Directions

Both benzofuran and indole scaffolds are highly valuable in the design of novel antioxidants. The available evidence suggests that while both classes are potent, their activity is less dependent on the core heterocycle itself and more profoundly influenced by the nature and substitution pattern of appended functional groups, particularly hydroxyl moieties. Indole derivatives benefit from the reactive N-H bond, which provides a reliable mechanism for radical scavenging.

The primary gap in the current understanding is the lack of direct, side-by-side experimental comparisons of benzofuran acrylates and indole acrylates. Future research should focus on synthesizing and testing a library of these compounds under identical assay conditions (DPPH, ABTS, and FRAP) to provide a definitive quantitative comparison. Such studies would provide invaluable data for drug development professionals seeking to optimize heterocyclic scaffolds for therapeutic applications targeting oxidative stress.

References

  • Katarzyna, K. et al. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. Available at: [Link]

  • Ali, S. (2024). DPPH assay for evaluating antioxidant activity. ResearchGate. Available at: [Link]

  • Nocentini, A. et al. (2018). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Suzen, S. (2019). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Semantic Scholar. Available at: [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Available at: [Link]

  • Phull, A. R. et al. (2021). DPPH Assay. Bio-protocol. Available at: [Link]

  • Patil, S. B. et al. (2011). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Young Pharmacists. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]

  • Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Available at: [Link]

  • Dar, A. A. et al. (2016). A manifold implications of indole and its derivatives: A brief Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Available at: [Link]

  • HiMedia Laboratories. (n.d.). EZAssayTM Antioxidant Activity Estimation Kit (FRAP). Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit Manual. Available at: [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available at: [Link]

  • Iovine, V. et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed. Available at: [Link]

  • Iovine, V. et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. Available at: [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Available at: [Link]

  • Wang, H. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Shalaby, M. A. et al. (2023). Microwave-assisted synthesis, antioxidant activity, docking simulation, and DFT analysis of different heterocyclic compounds. Scientific Reports. Available at: [Link]

  • Ilaiyaraja, N. & Khanum, F. (2011). Evaluation of Antioxidant and Anti-bacterial activity of P. acidus L. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available at: [Link]

  • Sałat, K. (2020). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Postepy Higieny i Medycyny Doswiadczalnej. Available at: [Link]

  • Glisic, S. et al. (2020). Selected Thermodynamic Parameters of Antioxidant Activity of Coumarin Based Heterocyclic Compounds. MDPI. Available at: [Link]

  • Sinha, A. et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Thippeswamy, B. S. et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • ResearchGate. (2025). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Available at: [Link]

  • Shalaby, M. A. et al. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Advances. Available at: [Link]

  • Onnis, V. et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. SFERA. Available at: [Link]

  • Suzen, S. (2025). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. IntechOpen. Available at: [Link]

  • Pontiki, E. et al. (2002). Antioxidant activity of novel indole derivatives and protection of the myocardial damage in rabbits. PubMed. Available at: [Link]

  • Wang, H. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Onnis, V. et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. UniCA IRIS. Available at: [Link]

  • J-GLOBAL. (n.d.). Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. Available at: [Link]

  • Liu, H. et al. (2018). Synthesis and evaluation of acrylate resins suspending indole derivative structure in the side chain for marine antifouling. ResearchGate. Available at: [Link]

Sources

Comparative

reference standard characterization of methyl 3-(benzofuran-2-yl)acrylate

An In-Depth Technical Guide to the Characterization of Methyl 3-(benzofuran-2-yl)acrylate as a Reference Standard Authored by: A Senior Application Scientist For professionals in pharmaceutical research and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of Methyl 3-(benzofuran-2-yl)acrylate as a Reference Standard

Authored by: A Senior Application Scientist

For professionals in pharmaceutical research and drug development, the integrity of a chemical reference standard is paramount. It is the bedrock upon which the accuracy of analytical measurements and the quality of a drug product are built. This guide provides a comprehensive framework for the complete characterization and qualification of a new batch of Methyl 3-(benzofuran-2-yl)acrylate , a key heterocyclic compound with applications in medicinal chemistry.

This document deviates from a simple data sheet. Instead, it serves as a comparative guide, detailing the necessary analytical workflow to unequivocally confirm the identity, purity, and structure of the target molecule. The primary comparison will be made against its common precursor, benzofuran-2-carbaldehyde , to demonstrate how each analytical step validates the success of the synthesis and the purity of the final product.

Synthesis and Purification Strategy: Establishing the Analytical Context

To properly characterize a reference standard, one must understand its synthetic origin, as this informs the potential impurity profile. A robust and common method for synthesizing α,β-unsaturated esters like methyl 3-(benzofuran-2-yl)acrylate is the Horner-Wadsworth-Emmons (HWE) reaction .

This reaction involves the olefination of an aldehyde (benzofuran-2-carbaldehyde) with a stabilized phosphonate ylide (e.g., trimethyl phosphonoacetate). The primary advantage of the HWE reaction is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, which is crucial for a well-defined reference standard.

Plausible Synthesis Protocol:

  • To a solution of trimethyl phosphonoacetate in an anhydrous solvent like Tetrahydrofuran (THF), a strong base such as sodium hydride (NaH) is added at 0 °C to generate the phosphonate ylide.

  • A solution of benzofuran-2-carbaldehyde in THF is then added dropwise to the ylide solution.[1]

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted.

  • Purification is achieved via column chromatography on silica gel to isolate the pure (E)-methyl 3-(benzofuran-2-yl)acrylate.

The primary process-related impurity to monitor for is unreacted benzofuran-2-carbaldehyde. Our analytical strategy is designed to confirm the presence of the desired product and demonstrate the absence or quantification of this key impurity.

The Characterization Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to qualify a reference standard. A holistic and orthogonal approach is required to build a complete profile of the material.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Techniques for Identity cluster_3 Techniques for Purity Synthesis HWE Reaction Purification Column Chromatography Synthesis->Purification Identity Structural Identity Purification->Identity Purity Purity & Assay Purification->Purity NMR 1H & 13C NMR Identity->NMR MS Mass Spectrometry Identity->MS FTIR FT-IR Identity->FTIR HPLC HPLC-UV Purity->HPLC EA Elemental Analysis Purity->EA

Caption: Comprehensive workflow for reference standard qualification.

Structural Confirmation: Is It the Right Molecule?

This stage uses spectroscopic techniques to confirm the covalent structure of the molecule, ensuring the synthesis produced the intended compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are required. The key objective is to confirm the formation of the acrylate double bond and the disappearance of the aldehyde proton from the starting material.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Data Interpretation and Comparison:

The structure below shows the numbering for NMR assignment.

G mol

Caption: Structure of Methyl 3-(benzofuran-2-yl)acrylate.

Table 1: Comparison of Expected ¹H NMR Data for Product and Starting Material

Assignment Expected (Product): Methyl 3-(benzofuran-2-yl)acrylate Observed (Starting Material): Benzofuran-2-carbaldehyde[1] Rationale for Change
Aldehyde H Absent ~9.8 ppm (singlet) The aldehyde is consumed and converted into a vinyl group. This is a critical check for reaction completion.
Vinylic H (H-α) ~6.5 ppm (doublet, J ≈ 16 Hz) Absent Appearance of a new signal coupled to H-β confirms the formation of the acrylate double bond.
Vinylic H (H-β) ~7.8 ppm (doublet, J ≈ 16 Hz) Absent The large coupling constant (J) is characteristic of an (E)- or trans-configuration, confirming stereochemistry.
Methoxy H (H-δ) ~3.8 ppm (singlet, 3H) Absent Appearance of the methyl ester singlet.

| Benzofuran H | ~7.2-7.7 ppm (multiplets) | ~7.4-7.9 ppm (multiplets) | The aromatic signals remain, but their chemical shifts will be slightly altered by the new acrylate substituent. |

Table 2: Expected ¹³C NMR Data for Methyl 3-(benzofuran-2-yl)acrylate

Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Ester) ~167 Typical for an α,β-unsaturated ester carbonyl.
C-β ~140 Vinylic carbon attached to the benzofuran ring.
C-α ~118 Vinylic carbon adjacent to the ester carbonyl.
Benzofuran C ~112-155 A series of signals corresponding to the benzofuran ring system.

| OMe | ~52 | Methyl carbon of the ester group. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the elemental formula. High-Resolution Mass Spectrometry (HRMS) is essential for a reference standard as it can confirm the elemental composition with high precision.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) source.

  • Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Data Interpretation and Comparison:

Table 3: Mass Spectrometry Data Comparison

Parameter Methyl 3-(benzofuran-2-yl)acrylate Benzofuran-2-carbaldehyde[3]
Molecular Formula C₁₂H₁₀O₃ C₉H₆O₂
Exact Mass 202.06299 Da 146.03678 Da
Expected [M+H]⁺ 203.07027 147.04406

| Expected [M+Na]⁺ | 225.05226 | 169.02600 |

Experimental HRMS data for the product should match the theoretical values to within 5 ppm, providing strong evidence for the correct elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid technique used to identify the functional groups present in a molecule. For this characterization, the key is to confirm the appearance of the ester carbonyl and C=C stretch, and the loss of the aldehyde C-H and carbonyl stretches.

Table 4: Key FT-IR Vibrational Frequencies (Predicted)

Functional Group Expected Wavenumber (cm⁻¹) Significance
C=O Stretch (Ester) ~1710-1725 (Strong) Confirms the presence of the new ester functional group.
C=C Stretch (Alkene) ~1630-1640 (Medium) Confirms the formation of the acrylate double bond.
C-H Stretch (Aldehyde) Absent (would be ~2720, 2820) Confirms consumption of the starting aldehyde.

| C=O Stretch (Aldehyde) | Absent (would be ~1690-1700) | Confirms consumption of the starting aldehyde. |

Purity and Assay: Is It a Clean Sample?

Once the structure is confirmed, the purity of the reference standard must be rigorously determined.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. It separates the main component from any impurities, which can then be quantified.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example:

    • Solvent A: Water (with 0.1% formic acid)

    • Solvent B: Acetonitrile (with 0.1% formic acid)

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the product and key impurities absorb (e.g., 254 nm or 310 nm).

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Acceptance Criteria: For a primary reference standard, the purity by HPLC should typically be ≥99.5% . The method should be able to resolve the main peak from any residual benzofuran-2-carbaldehyde.

Elemental Analysis

Elemental analysis provides the percentage of Carbon (C) and Hydrogen (H) in the compound. This is an orthogonal technique to mass spectrometry for confirming the elemental formula.

Experimental Protocol: Elemental Analysis

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O) are quantified to determine the percentage of C and H.

Acceptance Criteria: The experimentally determined percentages should not deviate from the theoretical values by more than ±0.4%.

Table 5: Elemental Analysis Data

Element Theoretical % for C₁₂H₁₀O₃ Acceptance Range
Carbon (C) 71.28% 70.88% - 71.68%

| Hydrogen (H) | 4.98% | 4.58% - 5.38% |

Conclusion

The qualification of methyl 3-(benzofuran-2-yl)acrylate as a reference standard is not a single measurement but a comprehensive analytical dossier. Through the orthogonal application of NMR, Mass Spectrometry, FT-IR, HPLC, and Elemental Analysis, a self-validating system is created. By comparing the results at each stage to theoretical values and to the data from potential precursors like benzofuran-2-carbaldehyde, researchers can establish an unbroken chain of logic that confirms the material's identity, structure, purity, and fitness for its intended use as a reference standard in critical drug development and quality control applications.

References

  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxaldehyde (CAS 4265-16-1). Retrieved from [Link]

  • Barim, E. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer. Journal of Materials and Electronic Devices. Available at: [Link]

  • MDPI. (2024). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Molbank, 2026. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzofurancarboxaldehyde. Retrieved from [Link]

Sources

Validation

IR spectroscopy comparison of ester vs acid forms of benzofuran acrylate

An In-Depth Guide to Differentiating Benzofuran Acrylate Forms via IR Spectroscopy For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Differentiating Benzofuran Acrylate Forms via IR Spectroscopy

For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount. A common synthetic step involves the conversion of a carboxylic acid to an ester, or vice versa. Infrared (IR) spectroscopy stands out as a rapid, reliable, and non-destructive technique to confirm this transformation. This guide provides a detailed comparison of the IR spectral signatures of the carboxylic acid and ester forms of a benzofuran acrylate, grounded in the principles of molecular vibrations and supported by established experimental protocols.

The Core Chemical Distinction: The "Why" Behind the Spectra

The fundamental difference between the carboxylic acid and the ester form of benzofuran acrylate lies in the terminal group of the acrylate moiety. The carboxylic acid possesses a hydroxyl (-OH) group attached to the carbonyl carbon (-COOH), whereas the ester has an alkoxy (-OR) group in its place (-COOR). This seemingly small change has profound effects on the molecule's vibrational properties, particularly due to the presence or absence of strong intermolecular hydrogen bonding.

The hydroxyl proton of the carboxylic acid is highly acidic, leading to the formation of stable hydrogen-bonded dimers in the solid state or in concentrated solutions. This dimerization significantly influences the vibrational frequencies of both the O-H and carbonyl (C=O) bonds, providing a clear and unambiguous set of signals for identification. The ester, lacking this acidic proton, cannot form such dimers, resulting in a distinctly different, and "cleaner," IR spectrum in the hydroxyl region.

Comparative IR Spectral Analysis: Key Differentiating Regions

The most telling differences in the IR spectra appear in the functional group region (4000-1500 cm⁻¹).

Benzofuran Acrylate - Carboxylic Acid Form

The IR spectrum of the carboxylic acid is defined by two unmistakable features:

  • O-H Stretch: The most characteristic signal is an exceptionally broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[1][2][3][4] This broadening is a direct consequence of the strong intermolecular hydrogen bonding between two acid molecules. This wide band often overlaps with the sharper C-H stretching vibrations.[4]

  • C=O Stretch: The carbonyl group of a conjugated aromatic carboxylic acid produces a strong, sharp absorption peak. Due to conjugation with both the benzofuran ring and the acrylate double bond, as well as the hydrogen-bonding in the dimeric form, this peak is typically found at a lower wavenumber, in the range of 1690-1725 cm⁻¹.[2]

Benzofuran Acrylate - Ester Form

The ester's spectrum is distinguished by the absence of the hydroxyl signal and a shift in its carbonyl and C-O stretching frequencies:

  • Absence of O-H Stretch: The most striking difference is the complete disappearance of the broad absorption band between 2500 cm⁻¹ and 3300 cm⁻¹.[1][5] This confirms the successful conversion of the carboxylic acid to an ester.

  • C=O Stretch: The carbonyl stretch in an α,β-unsaturated or aromatic ester is strong and sharp, typically appearing at a slightly higher frequency than the corresponding acid, generally in the 1715-1730 cm⁻¹ range.[6][7][8]

  • C-O Stretches: Esters exhibit two distinct and strong C-O stretching bands in the 1000-1300 cm⁻¹ region.[6][9] These correspond to the asymmetric and symmetric stretching of the C-O-C system and are a hallmark of the ester functional group.[10] This pattern is sometimes referred to as the "Rule of Three" when observed alongside the intense C=O peak.[10][11]

Shared Spectral Features

Both molecules will exhibit peaks associated with their common structural elements:

  • Aromatic =C-H Stretch: A weak to medium peak appearing just above 3000 cm⁻¹.[1][7]

  • Aromatic C=C Stretches: Several sharp, medium-intensity bands in the 1550-1700 cm⁻¹ region, characteristic of the benzofuran ring system.[1]

  • Acrylate C=C Stretch: A peak around 1637 cm⁻¹ corresponding to the carbon-carbon double bond of the acrylate group.[11][12]

Data Summary: A Head-to-Head Comparison

Vibrational Mode Benzofuran Acrylate (Carboxylic Acid Form) Benzofuran Acrylate (Ester Form) Peak Appearance
O-H Stretch ~2500 - 3300 cm⁻¹[2][4]AbsentVery Broad, Strong
C=O Stretch ~1690 - 1725 cm⁻¹[2]~1715 - 1730 cm⁻¹[6][8]Strong, Sharp
C-O Stretches ~1210 - 1320 cm⁻¹[1][4]Two bands: ~1000 - 1300 cm⁻¹[6][10]Strong, Sharp
Aromatic =C-H Stretch >3000 cm⁻¹>3000 cm⁻¹Medium, Sharp
Aromatic C=C Stretches ~1550 - 1700 cm⁻¹~1550 - 1700 cm⁻¹Medium, Sharp
Acrylate C=C Stretch ~1640 - 1680 cm⁻¹[7]~1640 - 1680 cm⁻¹Medium, Sharp

Experimental Protocol: Acquiring High-Quality Spectra with ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used FTIR sampling technique due to its simplicity and lack of need for extensive sample preparation.[13][14]

Step-by-Step Methodology
  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, and wipe dry with a soft, non-abrasive cloth. This ensures no residues from previous analyses interfere with the measurement.

  • Background Spectrum Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's own signal, which will be subtracted from the sample spectrum to provide a clean baseline.

  • Sample Application:

    • For Solids: Place a small amount of the powdered benzofuran acrylate sample directly onto the center of the ATR crystal.[15] A few milligrams is typically sufficient.[16]

    • For Liquids/Oils: Place a single drop of the liquid sample onto the crystal.[15]

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the solid sample. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a strong, high-quality spectrum.[15][17] Skip this step for liquid samples.

  • Sample Spectrum Collection: Initiate the scan to collect the sample's IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum, after automatic background subtraction, will show absorption peaks corresponding to the sample's molecular vibrations. Analyze the key regions (O-H, C=O, C-O) to identify the functional groups.

  • Final Cleanup: Retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in Step 1 to prepare for the next measurement.[14]

Visualization of Key Concepts

G cluster_acid Benzofuran Acrylate (Carboxylic Acid) cluster_ester Benzofuran Acrylate (Ester) Acid_Structure Structure with -COOH group Acid_OH Key Feature: Broad O-H Stretch (~2500-3300 cm⁻¹) Acid_Structure->Acid_OH due to hydrogen bonding Acid_CO Key Feature: C=O Stretch (~1690-1725 cm⁻¹) Acid_Structure->Acid_CO Transformation Chemical Transformation (e.g., Esterification) Acid_Structure->Transformation Ester_Structure Structure with -COOR group Ester_No_OH Key Feature: ABSENCE of O-H Stretch Ester_Structure->Ester_No_OH Ester_CO Key Feature: C=O Stretch (~1715-1730 cm⁻¹) Ester_Structure->Ester_CO Ester_COC Key Feature: Two C-O Stretches (~1000-1300 cm⁻¹) Ester_Structure->Ester_COC Transformation->Ester_Structure

Caption: Key structural and IR spectral differences between acid and ester forms.

G start Start step1 1. Clean ATR Crystal start->step1 step2 2. Collect Background Spectrum step1->step2 step3 3. Apply Sample to Crystal step2->step3 step4 4. Apply Pressure (if solid) step3->step4 step5 5. Collect Sample Spectrum step4->step5 step6 6. Analyze Data step5->step6 step7 7. Clean ATR Crystal step6->step7 end End step7->end

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Conclusion

The distinction between the carboxylic acid and ester forms of benzofuran acrylate via IR spectroscopy is definitive and straightforward. The presence of a very broad O-H stretching band from 2500-3300 cm⁻¹ is an unmistakable indicator of the carboxylic acid. Conversely, the absence of this band, coupled with a carbonyl (C=O) peak around 1715-1730 cm⁻¹ and two distinct C-O stretching bands, confirms the presence of the ester. By following a simple and robust ATR-FTIR protocol, researchers can rapidly and confidently verify the outcomes of their chemical transformations, ensuring the integrity of their synthetic pathways in drug development and materials science.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. website: [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from JoVE: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech: [Link]

  • Smith, B. C. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from Spectroscopy Online: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from: [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from Spectroscopy Online: [Link]

  • San Jose State University. (n.d.). Infrared Spectroscopy. Retrieved from: [Link]

  • AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy. Retrieved from AZoM: [Link]

  • Spectroscopy Online. (2020, November 16). Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent: [Link]

  • Brainly. (2023, August 9). How can you distinguish a carboxylic acid from an ester using IR spectroscopy?. Retrieved from Brainly: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from: [Link]

  • John Wiley & Sons, Inc. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved from: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of (E) and (Z)-Methyl 3-(Benzofuran-2-yl)acrylate

In the landscape of drug development and materials science, the geometric isomerism of molecules plays a pivotal role in determining their physical, chemical, and biological properties. For researchers working with subst...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the geometric isomerism of molecules plays a pivotal role in determining their physical, chemical, and biological properties. For researchers working with substituted acrylates, such as methyl 3-(benzofuran-2-yl)acrylate, a thorough understanding of the relative thermal stability of the (E) and (Z) isomers is critical for synthesis, purification, formulation, and storage. This guide provides a comprehensive framework for comparing the thermal stability of (E) and (Z)-methyl 3-(benzofuran-2-yl)acrylate, grounded in established principles of stereochemistry and supported by standardized experimental protocols.

While direct comparative data for this specific molecule is not extensively published, this guide will extrapolate from foundational principles and related compounds to provide a robust predictive analysis and the methodologies to empirically validate it.

Foundational Principles: The Inherent Stability of E/Z Isomers

Geometric isomers, also known as cis-trans or (Z)-(E) isomers, arise from restricted rotation around a double bond. The arrangement of substituents around this bond dictates the isomer's configuration and, consequently, its energy state.

  • (Z)-Isomer (zusammen - together): The high-priority groups are on the same side of the double bond.

  • (E)-Isomer (entgegen - opposite): The high-priority groups are on opposite sides of the double bond.[1][2]

Generally, the (E)-isomer is thermodynamically more stable than the (Z)-isomer. This increased stability is primarily attributed to reduced steric hindrance between the bulky substituent groups, as they are positioned farther apart.[3] The resulting lower energy state of the (E)-isomer means that a higher energy input is required to induce thermal decomposition or isomerization compared to its (Z)-counterpart.

In the case of methyl 3-(benzofuran-2-yl)acrylate, the benzofuran and the methoxycarbonyl groups are the larger substituents. In the (Z)-isomer, these groups are on the same side of the C=C double bond, leading to steric strain. The (E)-isomer, with these groups on opposite sides, is therefore predicted to be the more thermally stable of the two.

Experimental Determination of Thermal Stability

The thermal stability of the (E) and (Z) isomers can be quantitatively assessed using two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate stages of mass loss, and ascertaining the final residual mass.

A higher decomposition onset temperature in a TGA thermogram is indicative of greater thermal stability.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions.[6] For the comparison of (E) and (Z) isomers, DSC can reveal differences in melting points and potentially show an exothermic peak corresponding to the isomerization from the less stable (Z)-isomer to the more stable (E)-isomer upon heating.[7]

Predicted Thermal Behavior and Data Interpretation

Based on the principles of steric hindrance, we can anticipate the following outcomes from TGA and DSC analyses of (E) and (Z)-methyl 3-(benzofuran-2-yl)acrylate.

Table 1: Predicted Thermal Properties of (E) and (Z)-Methyl 3-(benzofuran-2-yl)acrylate

PropertyPredicted Outcome for (E)-IsomerPredicted Outcome for (Z)-IsomerRationale
Decomposition Onset (TGA) HigherLowerGreater thermodynamic stability due to reduced steric strain.
Melting Point (DSC) Likely HigherLikely LowerMore stable crystal lattice packing is often associated with the more stable isomer.
Isomerization (DSC) Not ApplicablePotential exothermic event prior to melting/decomposition, indicating thermal isomerization to the more stable (E)-form.The less stable isomer will tend to convert to the more stable form upon sufficient energy input.

For illustrative purposes, studies on similar compounds like cinnamic acid derivatives have shown that the trans ((E))-isomer is thermally more stable than the cis ((Z))-isomer.[8][9][10]

Experimental Protocols

To obtain reliable and reproducible data, the following detailed protocols for TGA and DSC are recommended.

Objective: To determine and compare the decomposition onset temperatures of the (E) and (Z) isomers.

Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis start Weigh 5-10 mg of isomer into a TGA pan record Record initial mass start->record tare Tare the balance tare->start instrument Place pan in TGA furnace record->instrument purge Purge with N2 (20-50 mL/min) instrument->purge program Set temperature program: Heat from 25°C to 600°C at 10°C/min purge->program run Start the analysis program->run plot Plot mass loss (%) vs. Temperature (°C) run->plot onset Determine decomposition onset (e.g., 5% mass loss) plot->onset compare Compare onset temperatures of (E) and (Z) isomers onset->compare

Caption: Workflow for TGA analysis of isomer thermal stability.

Step-by-Step Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified (E) or (Z) isomer into a ceramic or platinum TGA pan.[4]

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to prevent oxidative degradation. Maintain a constant flow rate of 20-50 mL/min.[4]

  • Temperature Program: Equilibrate the sample at 25°C. Heat the sample at a constant rate of 10°C/min from 25°C to an appropriate final temperature (e.g., 600°C) to ensure complete decomposition.[4]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs. Compare the onset temperatures for the (E) and (Z) isomers.

Objective: To determine and compare the melting points and observe any thermal isomerization of the (E) and (Z) isomers.

Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis weigh Weigh 2-5 mg of isomer into an aluminum DSC pan seal Hermetically seal the pan weigh->seal place Place sample and reference pans in the DSC cell seal->place ref Prepare an empty sealed pan as a reference ref->place program_dsc Set temperature program: Heat from 25°C to 250°C at 10°C/min place->program_dsc run_dsc Start the analysis program_dsc->run_dsc plot_dsc Plot heat flow (mW) vs. Temperature (°C) run_dsc->plot_dsc analyze_dsc Identify endothermic (melting) and exothermic (isomerization) peaks plot_dsc->analyze_dsc compare_dsc Compare melting points and thermograms of (E) and (Z) isomers analyze_dsc->compare_dsc

Caption: Workflow for DSC analysis of isomer thermal events.

Step-by-Step Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Weigh 2-5 mg of the purified (E) or (Z) isomer into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Atmosphere: The analysis is typically conducted under a nitrogen purge to maintain an inert environment.

  • Temperature Program: Equilibrate the sample at 25°C. Heat the sample at a constant rate of 10°C/min to a temperature above the expected melting point (e.g., 250°C).

  • Data Analysis: Plot the heat flow against temperature. Identify the endothermic peak corresponding to melting and determine the peak temperature. For the (Z)-isomer, look for any exothermic peaks before the melting point, which could indicate a Z to E isomerization. Compare the thermograms of the two isomers.

Conclusion

References

  • A Comparative Guide to the Thermal Analysis of Acrylate-Based Polymers - Benchchem. (n.d.).
  • Hocking, M. B. (1969). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry, 47(24), 4567-4576.
  • DSC heating/cooling curves of the polymorphs (E1 and E2) and Z isomer... - ResearchGate. (n.d.).
  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state - ResearchGate. (2025).
  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state - Canadian Science Publishing. (n.d.).
  • Understanding E and Z Isomers: The Subtle Dance of Molecular Geometry - Oreate AI Blog. (2026).
  • DSC plots of compounds (a) 2 and (b) 5 as E and Z isomers measured... - ResearchGate. (n.d.).
  • Thermal Analysis of Organic Compounds. (2018).
  • Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. (n.d.).
  • Cis-Trans/Z-E Isomer Stability - AK Lectures. (n.d.).
  • Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) - Study Mind. (n.d.).
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.).

Sources

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